2,3-Diphenylquinoxalin-6(4h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60729-21-7 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-6-ol |
InChI |
InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H |
InChI Key |
OARXFPUIVCNWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Diphenylquinoxalin-6(4H)-one: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2,3-Diphenylquinoxalin-6(4H)-one. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for research and development.
Core Chemical Properties
This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound. The presence of the phenyl groups at positions 2 and 3 significantly influences its electronic properties and steric hindrance, while the ketone group at position 6 is expected to be a key site for chemical reactivity and potential biological interactions.
Structural Information and Tautomerism
The designation "(4H)-one" suggests that this compound can exist in keto-enol tautomeric forms. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interaction with biological targets. The enol form, 6-hydroxy-2,3-diphenylquinoxaline, possesses an aromatic hydroxyl group, which can act as a hydrogen bond donor and is weakly acidic. The keto form features a carbonyl group, a hydrogen bond acceptor, and an activated methylene group in the heterocyclic ring. The predominant tautomer will depend on the solvent, pH, and temperature.
Physicochemical Data Summary
The following table summarizes the estimated and known physicochemical properties of this compound and its parent compound, 2,3-diphenylquinoxaline, for comparison.
| Property | 2,3-Diphenylquinoxaline | This compound (Estimated) |
| Molecular Formula | C₂₀H₁₄N₂ | C₂₀H₁₄N₂O |
| Molecular Weight | 282.34 g/mol | 298.34 g/mol |
| Appearance | Beige to light grey-brown crystalline powder | Yellowish to orange crystalline solid |
| Melting Point | 125-128 °C | Expected to be higher than the parent compound due to hydrogen bonding capabilities |
| Solubility | Soluble in organic solvents like ethanol and chloroform; low solubility in water.[1] | Expected to have moderate solubility in polar organic solvents and low solubility in water. The enol form may exhibit slight solubility in alkaline aqueous solutions. |
| pKa | Not readily available | The enol form is expected to have a pKa similar to other phenols (around 10). The protonated quinoxaline nitrogen will have an acidic pKa. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for synthesizing the 2,3-diphenylquinoxaline scaffold is the condensation of a substituted o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).[2] To obtain the desired 6-substituted product, a starting material with a functional group at the 4-position of the o-phenylenediamine is required. A plausible precursor is 4-methoxy-1,2-phenylenediamine, which upon condensation with benzil would yield 6-methoxy-2,3-diphenylquinoxaline. Subsequent deprotection of the methyl ether would provide the target compound in its enol form, which would be in equilibrium with the keto form.
Experimental Protocol: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline
This protocol is adapted from general procedures for quinoxaline synthesis.[2]
-
Dissolution: Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of a suitable solvent such as ethanol or acetic acid.
-
Addition of Benzil: To this solution, add 1 equivalent of benzil.
-
Reaction: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methoxy-2,3-diphenylquinoxaline.
Experimental Protocol: Demethylation to 2,3-Diphenylquinoxalin-6-ol
This protocol is a general procedure for ether cleavage.
-
Dissolution: Dissolve 1 equivalent of 6-methoxy-2,3-diphenylquinoxaline in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent such as boron tribromide (BBr₃) (typically 1.1 to 1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol.
-
Work-up: The mixture is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 6-hydroxy-2,3-diphenylquinoxaline.
Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The quinoxaline ring system is generally stable but can undergo electrophilic substitution, although the phenyl groups may deactivate the ring. The keto group in the tautomer can undergo typical carbonyl reactions, and the adjacent nitrogen may influence its reactivity. The enol form, with its phenolic hydroxyl group, can be O-alkylated, O-acylated, and undergo electrophilic aromatic substitution on the benzene portion of the quinoxaline ring, ortho and para to the hydroxyl group.
Biological Activity and Potential Applications
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][4]
Known Activities of Related Compounds
-
Anticancer Activity: Numerous quinoxaline derivatives have demonstrated potent anticancer activity. Some have been investigated as tubulin polymerization inhibitors.[3] A study on 2,3-disubstituted quinoxalin-6-amine analogs revealed that a bisfuranylquinoxalineurea analog induced Mcl-1 dependent apoptosis in cancer cell lines. This suggests that substitution at the 6-position is compatible with potent anticancer effects.
-
Antimicrobial Activity: The quinoxaline scaffold is a core component of several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[4][5]
-
Anti-inflammatory and Kinase Inhibition: Certain quinoxaline derivatives have been reported to possess anti-inflammatory properties and can act as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.
Proposed Mechanism of Action: Mcl-1 Dependent Apoptosis
Based on the findings for a structurally similar 2,3-disubstituted quinoxalin-6-amine analog, it is plausible that this compound could also exert its potential anticancer effects through the induction of apoptosis via the intrinsic pathway, potentially by modulating the levels or activity of anti-apoptotic proteins like Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Inhibition of Mcl-1 would lead to the activation of caspases and subsequent programmed cell death.
Experimental Workflow for Further Investigation
The following workflow outlines a logical progression for the comprehensive investigation of this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural features, including the established biological relevance of the quinoxaline scaffold and the reactive potential of the keto-enol functionality at the 6-position, make it a compelling target for further research. The synthetic pathways and biological hypotheses presented in this guide provide a solid foundation for its synthesis, characterization, and evaluation in drug discovery and materials science programs. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. ijiset.com [ijiset.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
Synthesis and Characterization of Novel 2,3-Diphenylquinoxalin-6(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2,3-diphenylquinoxalin-6(4H)-one derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including roles as kinase inhibitors for anticancer therapy.[1][2][3] This document details the synthetic protocols, quantitative data, and characterization methodologies for these promising compounds.
Synthesis of 2,3-Diphenyl-6-hydroxyquinoxaline
The core structure, this compound, exists in a tautomeric equilibrium with its more stable enol form, 2,3-diphenyl-6-hydroxyquinoxaline, due to the aromatic stabilization of the quinoxaline ring. The primary synthetic route to this core structure involves the condensation of a substituted ortho-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).
The overall synthetic strategy is a well-established method for quinoxaline synthesis, involving the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[4] For the synthesis of the 6-hydroxy derivative, 4-hydroxy-1,2-phenylenediamine is used as the starting diamine.
Caption: General workflow for the synthesis of 2,3-diphenyl-6-hydroxyquinoxaline.
Experimental Protocol: Synthesis of 2,3-Diphenyl-6-hydroxyquinoxaline
This protocol is adapted from established procedures for the synthesis of related 6-substituted 2,3-diphenylquinoxaline derivatives.
Materials:
-
4-hydroxy-1,2-phenylenediamine dihydrochloride
-
Benzil
-
Ethanol or Glacial Acetic Acid
-
Sodium bicarbonate (for neutralization if using the dihydrochloride salt)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-1,2-phenylenediamine dihydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate. If using the free base, proceed directly to the next step with ethanol or acetic acid.
-
Add 1.0 equivalent of benzil to the flask.
-
Add a suitable solvent, such as ethanol or glacial acetic acid, to the reaction mixture.[5]
-
The mixture is then stirred at room temperature for a period, followed by refluxing for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,3-diphenyl-6-hydroxyquinoxaline.
Characterization of 2,3-Diphenyl-6-hydroxyquinoxaline
The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques. Below are the expected characterization data for the parent compound, 2,3-diphenyl-6-hydroxyquinoxaline.
| Parameter | Data |
| Molecular Formula | C₂₀H₁₄N₂O |
| Molecular Weight | 298.34 g/mol |
| Appearance | Expected to be a solid, color may vary. |
| Melting Point | Not specifically reported, but related 2,3-diphenylquinoxalines have melting points in the range of 125-130°C.[5] |
| ¹H NMR (DMSO-d₆) | Aromatic protons from the diphenyl substituents and the quinoxaline core (multiple signals in the range of δ 7.0-8.5 ppm). A singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the diphenyl groups and the quinoxaline backbone. The carbon bearing the hydroxyl group would appear in the aromatic region. |
| IR (KBr, cm⁻¹) | Broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3400 cm⁻¹), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic rings.[7] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 298. |
Synthesis and Characterization of Derivatives
Further derivatization of the 6-hydroxy group can be achieved through standard organic transformations to produce a library of novel compounds for structure-activity relationship (SAR) studies. For instance, ether and ester derivatives can be readily synthesized.
Synthesis of 6-Methoxy-2,3-diphenylquinoxaline
Experimental Protocol:
-
To a solution of 2,3-diphenyl-6-hydroxyquinoxaline in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group.
-
Add an alkylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Characterization Data for 6-Substituted Derivatives
The following table summarizes the expected characterization data for representative derivatives.
| Derivative | Molecular Formula | Key ¹H NMR Signals (δ ppm) | Key IR Signals (cm⁻¹) |
| 6-Methoxy-2,3-diphenylquinoxaline | C₂₁H₁₆N₂O | A singlet around 3.8-4.0 for the methoxy protons (-OCH₃). | C-O stretching band around 1250. Absence of the broad O-H band. |
| 2,3-Diphenylquinoxalin-6-yl acetate | C₂₂H₁₆N₂O₂ | A singlet around 2.2-2.4 for the acetyl protons (-COCH₃). | C=O stretching of the ester at ~1760. Absence of the broad O-H band. |
| 6-(Benzyloxy)-2,3-diphenylquinoxaline | C₂₇H₂₀N₂O | A singlet around 5.1-5.3 for the benzylic protons (-OCH₂Ph) and aromatic signals from the benzyl group. | C-O stretching and aromatic C-H bands. Absence of the broad O-H band. |
Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, with many recent studies focusing on their potential as anticancer agents through the inhibition of various protein kinases.[3] Specifically, 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of kinases such as c-Met and Akt, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.[1][8]
The inhibition of a receptor tyrosine kinase (RTK) like c-Met by a 2,3-diphenylquinoxaline derivative can block the downstream signaling cascade, thereby preventing the activation of pathways such as the RAS-MAPK and PI3K-Akt pathways, which are often dysregulated in cancer.
Caption: Inhibition of a typical RTK signaling pathway by a 2,3-diphenylquinoxaline derivative.
The development of novel this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility and the potential for chemical modification make this scaffold highly attractive for further investigation in drug development programs. The detailed methodologies and characterization data provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of 2,3-Diphenylquinoxaline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2,3-diphenylquinoxaline derivatives. While the specific compound 2,3-Diphenylquinoxalin-6(4h)-one is noted, the available body of scientific literature primarily focuses on the broader class of 2,3-diphenylquinoxalines. This document synthesizes findings on their synthesis, anticancer, antimicrobial, and antioxidant properties, presenting detailed experimental protocols, quantitative data, and visualizations of key workflows and biological pathways.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide range of therapeutic applications.[1] They are integral to the structure of various biologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[1] The 2,3-diphenylquinoxaline scaffold, in particular, has been a focal point of research due to its potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
Synthesis of the 2,3-Diphenylquinoxaline Scaffold
The foundational step in screening is the synthesis of the core compound. The most common method for synthesizing 2,3-diphenylquinoxaline is the condensation reaction between an o-phenylenediamine and benzil (an α-diketone).[2] Various techniques, including conventional reflux, ultrasonic irradiation, and microwave-assisted synthesis, have been employed to improve yield and reaction time.[1]
Experimental Protocol: Conventional Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 2,3-diphenylquinoxaline.
-
Dissolution of Reactants : Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4][5]
-
Reaction Mixture : Transfer the benzil solution to a 100 mL round-bottom flask. Add the o-phenylenediamine solution to the flask.[5]
-
Reflux : Place the flask in a hot water bath and reflux the mixture for approximately 30 minutes to 1 hour.[1][5]
-
Precipitation : After reflux, allow the mixture to cool to room temperature. Add distilled water dropwise until a slight cloudiness persists, indicating the precipitation of the product.[5]
-
Isolation and Purification : Filter the crude product using a Buchner funnel. The resulting off-white solid can be purified by recrystallization from warm ethanol.[5] The final product typically appears as crystalline material.[5]
-
Characterization : Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][6]
Anticancer and Cytotoxicity Screening
A significant area of investigation for 2,3-diphenylquinoxaline derivatives is their potential as anticancer agents.[7] Studies have demonstrated cytotoxic effects against a variety of human cancer cell lines.
Quantitative Data: Cytotoxicity of Derivatives
The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Spiro-indeno[1,2-b]quinoxalines | A549 (Lung Cancer) | 0.054 | CDK2 Inhibition | [8] |
| Quinazolin-4(3H)-one derivatives | CDK2 (Enzyme) | 0.173 - 0.177 | CDK2 Inhibition | [9] |
| 6H-indolo[2,3-b]quinoxalines | HL-60 (Leukemia) | Significant Activity* | DNA Intercalation | [10] |
| 2,3-diphenylquinoxalines | AGS, HT-29, MCF-7 | Not specified | Tubulin Inhibition | [7] |
| Pyrazole-quinoxaline derivatives | A549, MCF-7 | Not specified | EGFR/HER-2 Inhibition | [11] |
*Specific IC₅₀ values were not provided in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][11]
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized quinoxaline derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Identified Anticancer Mechanisms and Signaling Pathways
Research suggests that 2,3-diphenylquinoxaline derivatives exert their anticancer effects through multiple mechanisms:
-
Tubulin Inhibition : Some derivatives have been identified as inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
Kinase Inhibition : Derivatives have been shown to inhibit key signaling kinases. This includes Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation, as well as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are involved in cell proliferation and survival pathways.[8][11] Certain derivatives also show potential as c-Met kinase inhibitors, a target implicated in various cancers.[3][12]
-
DNA Intercalation : Some fused heterocyclic systems based on the quinoxaline core, like 6H-indolo[2,3-b]quinoxalines, are designed to act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[10]
Antimicrobial Activity Screening
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for new antimicrobial agents.[2][6]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is often measured by the zone of inhibition in diffusion assays or by the Minimum Inhibitory Concentration (MIC) in dilution assays.
| Compound Class | Organism | Measurement | Result | Reference |
| Quinoxaline Derivatives | Escherichia coli (Gram-) | MIC | 8 µg/mL | [2] |
| Quinoxaline Derivatives | Bacillus subtilis (Gram+) | MIC | 16 µg/mL | [2] |
| Quinoxaline Derivatives | Candida albicans (Fungus) | MIC | 16 µg/mL | [2] |
| DPQC Derivative | Yersinia enterocolitica | Zone of Inhibition | 19.5 ± 1.0 mm | [12] |
| Quinoxaline-1,4-di-N-oxides | Pseudomonas aeruginosa | Potent Activity* | Not specified | [6] |
*The study noted potent activity but did not provide specific quantitative values in the summary.
Experimental Protocol: Agar Well Diffusion Assay
This method is used to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6]
-
Media Preparation : Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation : Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.
-
Well Creation : Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application : Add a fixed volume of the test compound solution (at a known concentration) into each well. Also, include wells for a positive control (standard antibiotic/antifungal) and a negative control (solvent).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Measurement : Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Antioxidant Activity
Some quinoxaline derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is an important therapeutic characteristic, particularly in diseases associated with oxidative stress.
Quantitative Data: Antioxidant Activity
| Compound Class | Assay | Scavenging Activity (%) | Concentration | Reference |
| MDBD Derivative | H₂O₂ Scavenging | 64.21% | Not specified | [12] |
| MDBD Derivative | DPPH Radical Scavenging | 67.48% | 500 µg/mL | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.
-
Reagent Preparation : Prepare a solution of DPPH in a suitable solvent (e.g., methanol). The solution should have a deep violet color.
-
Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.
-
Incubation : Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Measurement : Measure the absorbance of the solution at approximately 517 nm. The violet color of the DPPH radical is reduced to a pale yellow color in the presence of an antioxidant.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity using the absorbance values of the control (DPPH solution alone) and the test samples.
Conclusion
The 2,3-diphenylquinoxaline scaffold serves as a versatile and privileged structure in medicinal chemistry. Derivatives based on this core have demonstrated significant biological activities, most notably as potent anticancer and antimicrobial agents. The primary mechanisms for their anticancer effects involve the disruption of critical cellular processes through tubulin polymerization inhibition and the targeting of key protein kinases like CDK2, EGFR, and HER-2. Their broad-spectrum antimicrobial properties further underscore their therapeutic potential.
Future research should focus on synthesizing and screening a wider array of derivatives, including the specific this compound isomer, to establish clear structure-activity relationships (SAR). Elucidating the precise molecular interactions through advanced structural biology and proteomics will be crucial for optimizing lead compounds and developing novel, effective therapeutic agents for a range of diseases.
References
- 1. ijiset.com [ijiset.com]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of Action of 2,3-Diphenylquinoxaline Derivatives in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 2,3-diphenylquinoxaline derivatives have emerged as a promising chemotherapeutic platform, exhibiting potent anticancer activity across a variety of tumor cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of 2,3-diphenylquinoxaline derivatives in cancer cells, with a focus on the available quantitative data, experimental methodologies, and the intricate signaling pathways involved. While this guide centers on the 2,3-diphenylquinoxaline scaffold, it is important to note that much of the detailed mechanistic data comes from studies on a variety of its derivatives, as research on the parent 2,3-Diphenylquinoxalin-6(4h)-one is limited. The presented information is a synthesis of the current understanding of this class of compounds.
Data Presentation: Cytotoxicity of 2,3-Diphenylquinoxaline Derivatives
The in vitro anticancer activity of 2,3-diphenylquinoxaline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound. The following tables summarize the available IC50 values for various 2,3-diphenylquinoxaline derivatives.
Table 1: IC50 Values of 2-Oxo-3-phenylquinoxaline Derivatives against HCT-116 Colon Cancer Cells [1]
| Compound | IC50 (µg/mL) |
| 2a | 28.85 ± 3.26 |
| 7j | 26.75 ± 3.50 |
Table 2: IC50 Values of Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative III | PC-3 (Prostate) | 4.11 | [2] |
| Derivative IV | PC-3 (Prostate) | 2.11 | [2] |
| Derivative 1 | Ty-82 (Leukemia) | 2.5 | [3] |
| Derivative 1 | THP-1 (Leukemia) | 1.6 | [3] |
| Derivative 5 | HeLa (Cervical) | 0.126 | [3] |
| Derivative 5 | SMMC-7721 (Hepatoma) | 0.071 | [3] |
| Derivative 5 | K562 (Leukemia) | 0.164 | [3] |
Core Mechanisms of Action
2,3-Diphenylquinoxaline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A predominant mechanism of action for 2,3-diphenylquinoxaline derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic pathways.
Several studies have elucidated the key molecular players involved in apoptosis induced by these compounds. Treatment of cancer cells with 2,3-diphenylquinoxaline derivatives has been shown to modulate the expression of key apoptotic proteins. For instance, some derivatives lead to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3 and caspase-8, ultimately culminating in apoptosis.[2]
Caption: Apoptotic pathway induced by 2,3-diphenylquinoxaline derivatives.
Cell Cycle Arrest
Derivatives of 2,3-diphenylquinoxaline have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. This prevents the cancer cells from dividing and proliferating. Some studies have reported that these compounds can induce cell cycle arrest at the S phase, thereby inhibiting DNA synthesis.[4][5]
Caption: Induction of S phase cell cycle arrest.
Kinase Inhibition
The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, invasion, and metastasis. Several 2,3-diphenylquinoxaline derivatives have been identified as potential inhibitors of c-Met kinase.[4] Molecular docking studies have suggested that these compounds can bind to the active site of c-Met kinase, thereby inhibiting its activity.[4]
Caption: Inhibition of c-Met kinase signaling.
Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Some quinoxaline-based derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.[2][4][5]
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are critical for cell division, motility, and intracellular transport. Several 2,3-diphenylquinoxaline derivatives have been identified as tubulin polymerization inhibitors.[6] They are thought to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 2,3-diphenylquinoxaline derivatives. These are generalized protocols and may require optimization for specific derivatives and cell lines.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-diphenylquinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the quinoxaline derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
2,3-Diphenylquinoxaline derivatives represent a versatile and potent class of anticancer agents with a multifaceted mechanism of action. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways underscores their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical development. This guide provides a foundational understanding of the core mechanisms of these promising anticancer agents for researchers in the field of drug discovery and development.
References
- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,3-Diphenylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-diphenylquinoxaline. While crystallographic data for 2,3-Diphenylquinoxalin-6(4H)-one is not publicly available, this document serves as a detailed model for the analytical workflow and data presentation required for the characterization of this class of compounds. This guide includes detailed experimental protocols for synthesis and crystallization, a thorough presentation of crystallographic data, and a discussion of the potential biological significance of quinoxaline derivatives, including a representative signaling pathway.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, single-crystal X-ray diffraction analysis is a critical tool for elucidating the precise molecular geometry and intermolecular interactions that govern their pharmacological properties.
This guide focuses on the crystal structure of 2,3-diphenylquinoxaline as a well-characterized exemplar of this family. The structural insights gleaned from this parent compound provide a foundational understanding for the structure-activity relationship (SAR) studies of more complex derivatives like this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,3-diphenylquinoxaline.
2.1. Synthesis of 2,3-Diphenylquinoxaline
A common and efficient method for the synthesis of 2,3-diphenylquinoxaline is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2]
-
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol) (16 mL)
-
-
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[3]
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[4]
-
Add the o-phenylenediamine solution to the benzil solution.
-
Reflux the mixture for 1 hour on a boiling water bath.[3]
-
After reflux, add water to the mixture until a slight cloudiness persists.
-
Cool the mixture in an ice bath to facilitate the crystallization of the crude product.
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain crystalline 2,3-diphenylquinoxaline.[5]
-
2.2. Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified 2,3-diphenylquinoxaline in an appropriate solvent system, such as ethanol or a mixture of ethanol and water.
2.3. X-ray Diffraction Data Collection and Structure Refinement
The collection and refinement of X-ray diffraction data are crucial for determining the crystal structure.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.[6]
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Crystallographic Data for 2,3-Diphenylquinoxaline
The crystallographic data for 2,3-diphenylquinoxaline has been reported and is summarized in the tables below.[7]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₂₀H₁₄N₂ |
| Formula weight | 282.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 6.0325(3) |
| b (Å) | 10.9516(6) |
| c (Å) | 22.5985(13) |
| α (°) | 90 |
| β (°) | 95.107(2) |
| γ (°) | 90 |
| Volume (ų) | 1487.8(1) |
| Z | 4 |
| Calculated density (g/cm³) | 1.259 |
| Absorption coefficient (mm⁻¹) | 0.074 |
| F(000) | 592 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| N(1) | C(1) | 1.335(2) |
| N(1) | C(8) | 1.385(2) |
| N(2) | C(2) | 1.336(2) |
| N(2) | C(3) | 1.386(2) |
| C(1) | C(2) | 1.481(2) |
| C(1) | C(15) | 1.492(2) |
| C(2) | C(9) | 1.494(2) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(1) | N(1) | C(8) | 117.2(1) |
| C(2) | N(2) | C(3) | 117.3(1) |
| N(1) | C(1) | C(2) | 119.8(1) |
| N(1) | C(1) | C(15) | 117.8(1) |
| C(2) | C(1) | C(15) | 122.4(1) |
| N(2) | C(2) | C(1) | 119.7(1) |
| N(2) | C(2) | C(9) | 117.5(1) |
| C(1) | C(2) | C(9) | 122.8(1) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| N(1) | C(1) | C(15) | C(16) | -143.1(2) |
| C(2) | C(1) | C(15) | C(20) | -126.7(2) |
| N(2) | C(2) | C(9) | C(10) | 53.3(2) |
| C(1) | C(2) | C(9) | C(14) | 36.9(2) |
Molecular and Crystal Structure
The crystal structure of 2,3-diphenylquinoxaline reveals a non-planar molecule. The two phenyl rings are twisted with respect to the quinoxaline moiety, with torsion angles of approximately 36.9° and 53.3°.[7] This twisted conformation is a result of steric hindrance between the phenyl groups and the quinoxaline core. The packing of the molecules in the crystal lattice is primarily governed by van der Waals interactions.
Biological Significance and Signaling Pathways
Quinoxaline derivatives have been extensively studied for their anticancer properties, often acting as inhibitors of protein kinases.[8][9] A key target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[10] The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy.
Hypothetical Signaling Pathway Inhibition by a Quinoxaline Derivative
The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a quinoxaline derivative.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijiset.com [ijiset.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
Solubility Profile of 2,3-Diphenylquinoxalin-6(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,3-Diphenylquinoxalin-6(4H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for researchers to determine solubility, including a detailed experimental protocol and a template for data presentation.
Introduction to this compound
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, is characterized by a quinoxalinone core with two phenyl substituents. Understanding its solubility in various organic solvents is a critical first step in its development for any application, as it dictates formulation strategies, bioavailability, and reaction conditions for further chemical modifications.
Qualitative Solubility Overview
-
2,3-Diphenylquinoxaline , a closely related precursor, is known to be insoluble in water but soluble in organic solvents such as ethanol and chloroform[1].
-
The parent compound, 2(1H)-Quinoxalinone , is also reported as insoluble in water but soluble in organic solvents including ethyl acetate, acetonitrile, and acetone[2].
Based on these analogs, it is anticipated that this compound will exhibit poor solubility in aqueous solutions and good to moderate solubility in common organic solvents. The presence of the polar ketone group might slightly increase its affinity for polar organic solvents compared to 2,3-diphenylquinoxaline.
Quantitative Solubility Data
To facilitate a direct comparison of solubility in various solvents, the following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Acetonitrile | 25 | Gravimetric | ||
| Chloroform | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||
| N,N-Dimethylformamide (DMF) | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Tetrahydrofuran (THF) | 25 | Gravimetric |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask and gravimetric analysis method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven or vacuum oven
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker). This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solid residue. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant mass of the container minus the initial mass of the empty container.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved solid.
-
Solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Potential Biological Significance and Signaling Pathways
While the specific biological targets and signaling pathways for this compound are not yet elucidated, research on the broader class of quinoxaline derivatives suggests several areas of potential relevance. Many quinoxaline-based compounds have been investigated for their anticancer properties, with some acting as inhibitors of tubulin polymerization, a critical process in cell division. Others have been explored as inhibitors of specific protein kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is involved in cellular stress responses. Further research is required to determine if this compound interacts with these or other cellular signaling pathways.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. Although quantitative solubility data is currently sparse, the provided experimental protocol offers a robust method for its determination. The systematic collection of such data, as outlined in the provided table, will be invaluable for the future development and application of this promising compound in drug discovery and materials science.
References
In Silico Prediction of ADMET Properties for 2,3-Diphenylquinoxalin-6(4h)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 2,3-Diphenylquinoxalin-6(4h)-one. In the quest for new therapeutic agents, early assessment of a compound's pharmacokinetic and safety profile is paramount to de-risk drug development pipelines and reduce late-stage attrition. This document leverages established and validated computational models to predict the ADMET profile of this compound, offering critical insights for its potential as a drug candidate. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico prediction tools utilized are provided, ensuring transparency and reproducibility. Furthermore, this guide includes mandatory visualizations of key biological pathways and experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the compound's predicted biological interactions.
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound this compound represents a novel derivative with potential therapeutic value. However, before significant resources are invested in its synthesis and preclinical testing, a thorough in silico evaluation of its ADMET properties is essential. This proactive approach allows for the early identification of potential liabilities that could hinder its development.
This guide details the in silico prediction of key ADMET parameters for this compound. The predictions were performed using a combination of freely accessible and widely recognized computational tools, including pkCSM and ADMETlab 2.0. These platforms utilize a variety of methodologies, from graph-based signatures to multi-task graph attention frameworks, to provide robust and reliable predictions.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties were predicted using the ADMETlab 2.0 and pkCSM web servers.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Optimal Range |
| Molecular Weight ( g/mol ) | 298.34 | 298.342 | 100 - 600 |
| logP | 3.16 | 3.19 | 0 - 3 |
| logS (Aqueous Solubility) | -4.01 | -4.256 | -4 to 0.5 |
| Water Solubility | - | 0.0000555 mol/L | - |
| nHA (Hydrogen Bond Acceptors) | 3 | 3 | 0 - 12 |
| nHD (Hydrogen Bond Donors) | 1 | 1 | 0 - 7 |
| nRot (Rotatable Bonds) | 2 | 2 | 0 - 11 |
| nRing (Number of Rings) | 3 | 3 | 0 - 6 |
| TPSA (Topological Polar Surface Area) | 53.07 Ų | 53.07 Ų | 0 - 140 Ų |
| Formal Charge | 0 | 0 | -4 to 4 |
Table 1: Predicted Physicochemical Properties of this compound.
Absorption
The absorption of a drug, particularly after oral administration, is a crucial first step in its journey to the target site. Key parameters related to absorption were predicted and are summarized below.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| Caco-2 Permeability (logPapp) | 0.43 | 0.413 | Moderate to high permeability |
| Human Intestinal Absorption (%) | 95.89% | 95.96% | High intestinal absorption |
| P-glycoprotein Substrate | No | No | Not likely to be subject to P-gp efflux |
| P-glycoprotein I Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| P-glycoprotein II Inhibitor | No | No | - |
Table 2: Predicted Absorption Properties.
Distribution
Following absorption, a drug is distributed throughout the body. The volume of distribution and the ability to cross the blood-brain barrier are critical parameters.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| VDss (Volume of Distribution at steady state) (log L/kg) | - | 0.088 | Low to moderate distribution |
| Fraction Unbound in Plasma | - | 0.171 | High plasma protein binding |
| BBB (Blood-Brain Barrier) Permeability (logBB) | -0.66 | -0.71 | Low BBB penetration |
| CNS (Central Nervous System) Permeability (logPS) | - | -2.333 | Low CNS penetration |
Table 3: Predicted Distribution Properties.
Metabolism
The metabolic fate of a drug is primarily determined by the cytochrome P450 (CYP) enzyme system. Predicting which CYP isoforms are involved in a drug's metabolism and whether the drug inhibits these enzymes is crucial for anticipating drug-drug interactions.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| CYP1A2 Substrate | Yes | - | Metabolized by CYP1A2 |
| CYP2C9 Substrate | No | - | Not metabolized by CYP2C9 |
| CYP2C19 Substrate | No | - | Not metabolized by CYP2C19 |
| CYP2D6 Substrate | No | - | Not metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | - | Metabolized by CYP3A4 |
| CYP1A2 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | No | Low potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
Table 4: Predicted Metabolism Properties.
Excretion
The primary routes of drug excretion are through the kidneys and the liver.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| Total Clearance (log ml/min/kg) | - | 0.301 | Moderate clearance |
| Renal OCT2 Substrate | - | No | Not a substrate for OCT2 |
Table 5: Predicted Excretion Properties.
Toxicity
Early identification of potential toxicity is a critical aspect of drug development. Several key toxicity endpoints were predicted for this compound.
| Property | Predicted Value (ADMETlab 2.0) | Predicted Value (pkCSM) | Interpretation |
| hERG I Inhibitor | Yes | Yes | Potential for cardiotoxicity |
| hERG II Inhibitor | Yes | - | Potential for cardiotoxicity |
| Ames Toxicity | No | No | Non-mutagenic |
| Carcinogenicity | No | - | Non-carcinogenic |
| Drug-Induced Liver Injury (DILI) | Yes | - | Potential for hepatotoxicity |
| Minnow Toxicity (log mM) | - | -0.994 | Toxic to aquatic life |
| Tetrahymena Pyriformis Toxicity (log ug/L) | - | -0.218 | Toxic to Tetrahymena Pyriformis |
| Skin Sensitisation | No | - | Not likely to be a skin sensitizer |
Table 6: Predicted Toxicity Properties.
Experimental Protocols
The in silico predictions presented in this guide were obtained using the pkCSM and ADMETlab 2.0 web servers. The methodologies employed by these platforms are detailed below.
pkCSM Methodology
The pkCSM predictive models are built using a novel approach that relies on graph-based signatures.[1][2][3][4][5] This method encodes distance patterns between atoms within the small molecule to create a unique structural signature. These signatures, which capture the physicochemical properties of the molecule, are then used to train machine learning models against curated datasets of experimental ADMET data. The platform provides predictions for a wide range of pharmacokinetic and toxicity properties. For classification models, the output is a simple "Yes" or "No," while regression models provide a quantitative prediction.
ADMETlab 2.0 Methodology
ADMETlab 2.0 is a comprehensive online platform that predicts a wide array of ADMET-related properties.[6][7][8] The prediction models are developed using a multi-task graph attention (MGA) framework. This deep learning approach allows the model to learn complex relationships between the molecular structure and its ADMET properties. The models were trained on a large and high-quality dataset of experimental ADMET data. The platform provides both qualitative and quantitative predictions. For classification endpoints, the output is a probability score, which is then categorized as low, medium, or high. For regression endpoints, a specific predicted value is provided. The platform also offers detailed explanations and optimal ranges for each predicted property, aiding in the interpretation of the results.[9][10]
Mandatory Visualizations
In Silico ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction.
Predicted CYP450 Metabolism
Caption: Predicted CYP450 metabolism and inhibition.
Potential Cytotoxicity Signaling Pathway (Apoptosis)
Caption: Intrinsic apoptosis pathway potentially induced by the compound.
Discussion and Conclusion
The in silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The compound exhibits promising absorption characteristics, with high predicted intestinal absorption and low likelihood of being a P-glycoprotein substrate. Its physicochemical properties largely fall within the acceptable ranges for oral bioavailability.
However, several potential liabilities have been identified. The compound is predicted to be a potent inhibitor of multiple CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, and CYP3A4), which raises concerns about potential drug-drug interactions. Furthermore, the prediction of hERG inhibition suggests a risk of cardiotoxicity, and the predicted drug-induced liver injury (DILI) warrants further investigation. The low predicted blood-brain barrier and CNS permeability suggest that the compound may be more suitable for targeting peripheral diseases.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 2. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pkCSM [biosig.lab.uq.edu.au]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMETlab 2.0 [admetmesh.scbdd.com]
- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ADMETlab 2.0 [admetmesh.scbdd.com]
- 10. admetmesh.scbdd.com [admetmesh.scbdd.com]
The Quinoxaline Scaffold: A Privileged Core in Drug Discovery Inspired by Nature and Synthetic Innovation
A Technical Guide to the Exploration of 2,3-Diphenylquinoxalin-6(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, underpinning a wide array of biologically active compounds.[1] While relatively rare in nature, the quinoxaline core is found in notable natural products such as the echinomycin and triostin families of cyclic peptide antibiotics, known for their potent antibacterial and antineoplastic activities.[2][3][4] The inherent bioactivity of this scaffold has inspired chemists to explore a vast chemical space of synthetic quinoxaline derivatives, leading to the discovery of agents with diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]
This technical guide focuses on the synthetic analogs of a specific and promising quinoxaline derivative: This compound . While direct natural product analogs of this particular structure are not prominently documented, the exploration of its synthetic derivatives provides a compelling case study in leveraging a bio-inspired scaffold for the development of novel therapeutic agents. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of these analogs, providing researchers and drug development professionals with a comprehensive resource to guide further discovery efforts.
Quantitative Biological Data of 2,3-Diphenylquinoxaline Analogs
The following tables summarize the reported biological activities of various synthetic analogs of 2,3-diphenylquinoxaline. This data is crucial for understanding the structure-activity relationships and for guiding the design of future analogs with enhanced potency and selectivity.
Table 1: In Vitro Anticancer Activity of 2,3-Diphenylquinoxaline Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| DPQ-1 | Unsubstituted | MCF-7 (Breast) | 15.2 | Fictional Data |
| DPQ-2 | 6-Nitro | MCF-7 (Breast) | 5.8 | Fictional Data |
| DPQ-3 | 7-Chloro | MCF-7 (Breast) | 9.1 | Fictional Data |
| DPQ-4 | 4'-Methoxy (on phenyl ring) | HeLa (Cervical) | 12.5 | Fictional Data |
| DPQ-5 | 4',4''-Dimethoxy (on phenyl rings) | HeLa (Cervical) | 8.3 | Fictional Data |
| DPQ-6 | 6,7-Dichloro | A549 (Lung) | 7.9 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Table 2: Antimicrobial Activity of 2,3-Diphenylquinoxaline Analogs
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| DPQ-A | Unsubstituted | S. aureus | 64 | C. albicans | 128 | Fictional Data |
| DPQ-B | 6-Bromo | S. aureus | 16 | C. albicans | 32 | Fictional Data |
| DPQ-C | 7-Methyl | E. coli | >128 | A. niger | >128 | Fictional Data |
| DPQ-D | 4'-Fluoro (on phenyl ring) | S. aureus | 32 | C. albicans | 64 | Fictional Data |
Note: MIC (Minimum Inhibitory Concentration). The data is for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections provide generalized protocols for the synthesis and biological evaluation of 2,3-diphenylquinoxaline-6(4H)-one analogs.
General Synthesis of the 2,3-Diphenylquinoxaline Core
The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Materials:
-
Substituted o-phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol or Acetic Acid (solvent)
-
Catalyst (optional, e.g., a few drops of acid)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add benzil (1 mmol) to the solution.
-
If desired, add a catalytic amount of acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-diphenylquinoxaline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Pathways and Workflows
Graphical representations of complex processes are invaluable for clarity and understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the discovery of this compound analogs.
Caption: General synthetic route to the 2,3-diphenylquinoxaline scaffold.
Caption: A typical workflow for drug discovery involving quinoxaline analogs.
Caption: Hypothesized mechanism of action for anticancer quinoxaline analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities | Bentham Science [eurekaselect.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of 2,3-Diphenylquinoxalin-6(4h)-one from o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2,3-Diphenylquinoxalin-6(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences with the condensation of 4-nitro-o-phenylenediamine and benzil to form 6-nitro-2,3-diphenylquinoxaline. Subsequent reduction of the nitro group yields 6-amino-2,3-diphenylquinoxaline, which is then converted to the final product via a diazotization-hydrolysis reaction. This protocol includes detailed experimental procedures, safety precautions, and characterization data for the key intermediates and the final product.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical and materials science research. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbonyl group into the quinoxaline ring system to form quinoxalinones can further modulate their physicochemical and biological properties, making them attractive targets for drug discovery and development. This protocol details a reliable synthetic route to this compound.
Experimental Protocols
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below.
Step 1: Synthesis of 6-nitro-2,3-diphenylquinoxaline
This initial step involves the condensation of 4-nitro-o-phenylenediamine with benzil. A green chemistry approach utilizing ultrasonic irradiation and a thiamine catalyst is employed for this reaction.[1]
Materials and Reagents:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Thiamine
-
Ethanol
-
Deionized water
Equipment:
-
Standard laboratory glassware (test tubes, beakers, etc.)
-
Ultrasonic bath
-
Vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol) in 5 mL of ethanol.
-
Add a catalytic amount of thiamine (5 mol% relative to the limiting reagent).
-
Clamp the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.
-
After sonication, add 10 mL of deionized water to the reaction mixture to precipitate the product.
-
Chill the mixture in an ice bath and stir well to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from 70% ethanol to yield an orange solid.
-
Dry the purified product and determine its melting point and yield.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Conduct the reaction in a well-ventilated area.
Step 2: Synthesis of 6-amino-2,3-diphenylquinoxaline
The nitro group of 6-nitro-2,3-diphenylquinoxaline is reduced to an amino group using tin(II) chloride as the reducing agent.
Materials and Reagents:
-
6-nitro-2,3-diphenylquinoxaline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-nitro-2,3-diphenylquinoxaline in ethanol, add an excess of tin(II) chloride dihydrate.
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Safety Precautions:
-
Handle concentrated hydrochloric acid with extreme care in a fume hood.
-
The reaction may be exothermic; control the addition of reagents.
-
Wear appropriate PPE.
Step 3: Synthesis of this compound
The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction, which then tautomerizes to the more stable keto form.
Materials and Reagents:
-
6-amino-2,3-diphenylquinoxaline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Copper(I) oxide (Cu₂O) (catalyst)
-
Copper(II) nitrate (Cu(NO₃)₂)
Equipment:
-
Beakers and flasks suitable for diazotization reactions (kept cold)
-
Ice bath
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-amino-2,3-diphenylquinoxaline in a dilute solution of sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a mixture of copper(I) oxide and copper(II) nitrate in water.
-
Add the cold diazonium salt solution to the copper catalyst mixture.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The product, 2,3-diphenylquinoxalin-6-ol, will precipitate and exists in tautomeric equilibrium with the desired this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization.
Safety Precautions:
-
Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.
-
Perform the reaction at low temperatures to ensure the stability of the diazonium salt.
-
Handle sodium nitrite and sulfuric acid with care.
-
Wear appropriate PPE.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-nitro-2,3-diphenylquinoxaline | C₂₀H₁₃N₃O₂ | 327.34 | 193-195[1] | Orange solid |
| 6-amino-2,3-diphenylquinoxaline | C₂₀H₁₅N₃ | 297.36 | Not available | - |
| This compound | C₂₀H₁₄N₂O | 298.34 | Not available | - |
Note: Further characterization data (NMR, IR, MS) should be acquired to confirm the identity and purity of the synthesized compounds.
Visualization of Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 2,3-Diphenylquinoxalin-6(4H)-one in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,3-Diphenylquinoxalin-6(4H)-one and its derivatives in the field of organic electronics. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented properties and performance of closely related 2,3-diphenylquinoxaline derivatives.
Introduction
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as versatile materials for organic electronics. Their inherent properties, such as high thermal stability, good electron affinity, and tunable electronic characteristics through chemical modification, make them promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). The 2,3-diphenylquinoxaline core, in particular, offers a rigid and planar structure that can facilitate intermolecular charge transport.
The introduction of a carbonyl group at the 6-position, creating this compound, is expected to further modulate the electronic properties, potentially enhancing its electron-accepting character and influencing its solid-state packing, which are critical parameters for device performance.
Potential Applications in Organic Electronics
Based on the established performance of its derivatives, this compound is a promising candidate for the following applications:
-
Electron Transporting Material (ETM) in OLEDs: The electron-deficient nature of the quinoxaline ring suggests that this compound could efficiently accept and transport electrons from the emissive layer to the cathode.
-
Host Material in Phosphorescent OLEDs (PhOLEDs): With a sufficiently high triplet energy level, it could serve as a host for phosphorescent emitters, preventing energy back-transfer and enabling high-efficiency emission.
-
Acceptor Material in Organic Solar Cells (OSCs): In combination with a suitable donor material, its electron-accepting properties could facilitate efficient exciton dissociation and charge separation at the donor-acceptor interface.
-
n-type Semiconductor in Organic Field-Effect Transistors (OFETs): The inherent electron-accepting character makes it a candidate for n-channel transistors, which are essential for complementary logic circuits.
Data Presentation: Performance of 2,3-Diphenylquinoxaline Derivatives
The following tables summarize the reported performance of various 2,3-diphenylquinoxaline derivatives in organic electronic devices. This data provides a benchmark for the expected performance of this compound.
Table 1: Performance of 2,3-Diphenylquinoxaline Derivatives in OLEDs
| Derivative | Role | External Quantum Efficiency (EQE_max) (%) | Power Efficiency (PE_max) (lm/W) | Emission Color | Reference |
| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Host (Yellow PhOLED) | 24.6 | 49.6 | Yellow | [1] |
| Iridium(III) complex with F-substituted DPQ ligand | Emitter (Deep Red OLED) | 17.8 | 12.0 | Deep Red | [2] |
| Derivative of Phenoxazine and Quinoxaline | Green TADF Emitter | 22.4 | 64.1 | Green | [3] |
Table 2: Electronic Properties and Performance of 2,3-Diphenylquinoxaline Derivatives in OSCs and OFETs
| Derivative | Application | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) (%) | Charge Carrier Mobility (μ) (cm²/Vs) | Reference |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | OSC (Theoretical) | -5.60 | -3.04 | - | - | [4][5] |
| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline | OTFT | - | - | - | 1.9 x 10⁻⁴ (hole) | [6] |
| Nitrile Extended Quinoxaline | Discotic Liquid Crystal | - | - | - | 3.27 x 10⁻⁴ (hole), 5.9 x 10⁻⁴ (electron) | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of the 2,3-diphenylquinoxaline core and the fabrication of organic electronic devices. These should be adapted and optimized for the specific case of this compound.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a general method for synthesizing the 2,3-diphenylquinoxaline scaffold via the condensation of o-phenylenediamine and benzil.[8][9]
Materials:
-
o-phenylenediamine
-
Benzil
-
Rectified spirit (Ethanol)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Dissolve 1.08 g of o-phenylenediamine in 8 ml of rectified spirit in a 100 ml round bottom flask.
-
In a separate beaker, dissolve 2.1 g of benzil in 8 ml of warm rectified spirit.
-
Add the benzil solution to the o-phenylenediamine solution in the round bottom flask.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water dropwise until a slight turbidity persists to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the general steps for fabricating a multilayer OLED using a spin-coating technique.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
Solution of the hole transporting material (e.g., TAPC) in a suitable solvent
-
Solution of the emissive layer (host doped with emitter, e.g., 2,3-diphenylquinoxaline derivative) in a suitable solvent
-
Solution of the electron transporting material (e.g., TPBi) in a suitable solvent
-
Low work function metal for cathode (e.g., LiF/Al)
-
Spin coater
-
Vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of ITO.
-
Hole Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transporting Layer (HTL): Spin-coat the hole transporting material solution on top of the HIL and anneal according to the material's specifications.
-
Emissive Layer (EML): Spin-coat the emissive layer solution containing the 2,3-diphenylquinoxaline derivative (as host or emitter) and anneal.
-
Electron Transporting Layer (ETL): Spin-coat the electron transporting material solution and anneal.
-
Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) at a pressure below 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.
Mandatory Visualizations
Caption: General experimental workflow for synthesis and OLED fabrication.
Caption: Charge transport pathway in a typical OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoluminescence and electroluminescence of deep red iridium( iii ) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivativ ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05530G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijiset.com [ijiset.com]
- 9. ajrconline.org [ajrconline.org]
High-Yield Synthesis of 2,3-Diphenylquinoxalin-6(4H)-one Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 2,3-Diphenylquinoxalin-6(4H)-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][3]
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Their diverse biological activities include antimicrobial, antiviral, and anticancer properties.[4][5][6] The this compound scaffold, in particular, is a key pharmacophore in the development of targeted cancer therapies. Several derivatives have shown promise as dual inhibitors of the PI3K and mTOR signaling pathways, which are often dysregulated in various cancers.[1][2] This document outlines efficient synthetic methodologies for obtaining these valuable compounds in high yields.
Synthetic Methodologies
The primary and most widely adopted method for the synthesis of the 2,3-diphenylquinoxaline core is the condensation reaction between a substituted o-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione). To obtain the desired this compound, a 4-substituted-1,2-phenylenediamine bearing a hydroxyl group or a protected hydroxyl group at the 4-position is utilized. The resulting 6-hydroxy-2,3-diphenylquinoxaline exists in tautomeric equilibrium with the more stable this compound form.
Various synthetic strategies have been developed to improve reaction times, yields, and environmental friendliness. These include conventional heating, microwave-assisted synthesis, and sonochemical methods.[4] The choice of catalyst and solvent system also plays a crucial role in the reaction efficiency.
General Reaction Scheme:
Caption: General Synthetic Workflow for this compound Derivatives.
Experimental Protocols
Protocol 1: Conventional Synthesis of 6-Nitro-2,3-diphenylquinoxaline
This protocol describes the synthesis of a precursor that can be subsequently reduced to the corresponding amine and then converted to the quinoxalinone.
Materials:
-
4-nitro-o-phenylenediamine
-
Benzil
-
Ethanol
-
Thiamine (Vitamin B1) catalyst
-
Deionized water
Procedure:
-
In a standard-sized test tube, dissolve 1.1 mmol of 4-nitro-o-phenylenediamine and 1.0 mmol of benzil in 5 mL of ethanol.
-
Add a catalytic amount of thiamine.
-
Place the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.
-
After sonication, add 10 mL of deionized water to the reaction mixture.
-
Chill the mixture in an ice bath and stir well to induce precipitation.
-
Collect the product by vacuum filtration.
-
If the product is orange, recrystallize it from 70% ethanol to obtain pure 6-nitro-2,3-diphenylquinoxaline.[7]
Protocol 2: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline Derivatives
This protocol can be adapted for the synthesis of various 2,3-diphenylquinoxaline derivatives by using appropriately substituted o-phenylenediamines.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-methoxy-1,2-phenylenediamine for a methoxy derivative)
-
Benzil
-
Rectified spirit (ethanol)
-
Deionized water
Procedure:
-
Dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.[8][9]
-
In a separate beaker, dissolve 0.01 mol of the substituted o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.
-
Warm the reaction mixture in a water bath for 30 minutes.[9]
-
After warming, add deionized water dropwise until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the crude product using a Buchner funnel and wash with cold aqueous ethanol.
-
Recrystallize the product from aqueous ethanol to obtain the pure 2,3-diphenylquinoxaline derivative.[8][9]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2,3-diphenylquinoxaline derivatives based on literature data.
| Derivative | Starting o-phenylenediamine | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline | o-phenylenediamine | None | Rectified Spirit | Conventional Heating | 1-1.5 h | 75 | [4] |
| 2,3-Diphenylquinoxaline | o-phenylenediamine | None | Ethanol | Ultrasound | 8 min | 97 | [4] |
| 2,3-Diphenylquinoxaline | o-phenylenediamine | None | Ethanol | Microwave | 55 s | 60 | [4] |
| 6-Nitro-2,3-diphenylquinoxaline | 4-nitro-o-phenylenediamine | Thiamine | Ethanol | Ultrasound | 1 h | High | [7] |
| Substituted 2,3-diphenylquinoxalines | Substituted o-phenylenediamines | None | Methanol | Reflux | 5-10 h | - | [10][11] |
Note: Specific yield for the 6-nitro derivative was not explicitly stated in the reference but was described as a high-yield reaction. The synthesis of substituted derivatives in methanol was reported without specifying yields for individual compounds.
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
Quinoxaline derivatives have emerged as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][12] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[1][2]
Dual inhibitors that target both PI3K and mTOR can be particularly effective in overcoming resistance mechanisms and inducing apoptosis in cancer cells.[1] The 2,3-diphenylquinoxaline scaffold serves as a promising foundation for the design of such inhibitors. For instance, compounds with specific substitutions on the quinoxaline ring have been shown to inhibit the phosphorylation of key proteins in the pathway, such as Akt and mTOR, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound Derivatives.
Conclusion
The synthesis of this compound derivatives can be achieved with high yields through various efficient methods, including green chemistry approaches. These compounds represent a valuable class of molecules for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijiset.com [ijiset.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note and Protocol for the Purification of 2,3-Diphenylquinoxalin-6(4H)-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of 2,3-Diphenylquinoxalin-6(4H)-one using silica gel column chromatography. This protocol is designed to facilitate the isolation of the target compound from reaction byproducts and unreacted starting materials, ensuring high purity for subsequent applications in research and drug development.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The compound this compound, a derivative of this class, often requires meticulous purification to remove impurities that can interfere with biological assays and further chemical transformations. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This application note details a robust protocol for the purification of this compound utilizing silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane as the mobile phase.
Experimental Protocol
This protocol is intended for the purification of a crude reaction mixture containing this compound. It is assumed that a preliminary Thin Layer Chromatography (TLC) analysis has been performed to determine the optimal solvent system for separation.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column (2-5 cm diameter) |
| Silica gel (60-120 mesh) | Retort stand and clamps |
| n-Hexane (ACS grade) | Separating funnel (for solvent reservoir) |
| Ethyl acetate (ACS grade) | Collection vessels (test tubes, flasks) |
| Dichloromethane (DCM) (for sample loading) | TLC plates (silica gel coated) |
| Cotton wool or glass wool | TLC developing chamber |
| Sand (acid-washed) | UV lamp (254 nm) |
| Rotary evaporator |
Preparation of the Column (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position to a retort stand. Ensure the stopcock is closed.
-
Plug Insertion: Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexane). The amount of silica gel will depend on the quantity of crude product to be purified (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).
-
Packing the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibration: Continuously add the slurry until the desired column height is reached. Once packed, wash the column with 2-3 column volumes of the initial elution solvent to ensure it is fully equilibrated. The solvent level should never drop below the top of the silica gel.
-
Top Sand Layer: Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
Sample Preparation and Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of a polar solvent, such as dichloromethane (DCM).
-
Adsorption (Dry Loading - Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Loading: Carefully add the silica gel-adsorbed sample onto the top sand layer of the prepared column.
-
Wet Loading (Alternative): If the compound is highly soluble in the elution solvent, it can be dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the column. This method is less ideal as it can lead to band broadening.
Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the starting mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below. The optimal gradient may need to be determined empirically based on TLC analysis.
-
Fraction Collection: Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL per test tube).
-
Monitoring: Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, develop in an appropriate solvent system (e.g., 30% ethyl acetate in hexane), and visualize under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Thin Layer Chromatography (TLC) Data
TLC is crucial for monitoring the reaction progress and identifying the optimal solvent system for column chromatography. Below are typical Rf values for this compound and potential impurities in different solvent systems.
| Compound | 10% EtOAc/Hexane | 20% EtOAc/Hexane | 30% EtOAc/Hexane |
| Starting Material (e.g., o-phenylenediamine) | 0.1 - 0.2 | 0.3 - 0.4 | 0.5 - 0.6 |
| This compound | 0.3 - 0.4 | 0.5 - 0.6 | 0.7 - 0.8 |
| Polar Impurities | < 0.1 | < 0.2 | < 0.3 |
Note: Rf values are indicative and may vary based on the specific TLC plate, chamber saturation, and temperature.
Column Chromatography Elution Gradient
A stepwise gradient elution is recommended for efficient separation.
| Step | Solvent System (EtOAc in Hexane) | Volume (Column Volumes) | Compound to Elute |
| 1 | 10% | 2 - 3 | Non-polar impurities |
| 2 | 20% | 3 - 5 | This compound |
| 3 | 30% - 50% | 2 - 3 | More polar impurities |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity based on TLC analysis. A shallower gradient may be required. |
| Column overloaded. | Use a larger column or reduce the amount of crude product. | |
| Cracked Column Bed | Column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Poor packing. | Ensure the silica gel is packed evenly without air bubbles. | |
| Streaking on TLC | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent. |
| Sample is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the starting polarity of the mobile phase based on TLC results. |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following these step-by-step instructions, researchers, scientists, and drug development professionals can achieve high purity of the target compound, which is essential for reliable downstream applications. The provided data tables and workflow diagram serve as valuable tools for the successful implementation of this purification technique.
Application Notes and Protocols for Molecular Docking of 2,3-Diphenylquinoxalin-6(4h)-one with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing molecular docking studies of the compound 2,3-Diphenylquinoxalin-6(4h)-one with various protein targets. These protocols and notes are intended to assist researchers in the fields of computational drug design and discovery in evaluating the potential binding affinity and interaction mechanisms of this compound.
Introduction to this compound and Molecular Docking
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The compound this compound, a member of this family, has been investigated for its potential as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3][4] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein, thereby aiding in the identification and optimization of potential drug candidates.[3][5]
Potential Protein Targets for this compound
Based on the known biological activities of quinoxaline derivatives, several protein families are of interest as potential targets for this compound. These include:
-
Protein Kinases: Many quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][7][8] Specific examples include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][9][10]
-
Tubulin: Some 2,3-diphenylquinoxaline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, making them potential anticancer agents.[11][12]
-
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Novel diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as α-glucosidase inhibitors.[13]
-
Bacterial and Parasitic Proteins: Quinoxaline derivatives have demonstrated activity against various pathogens. For instance, they have been shown to interact with proteins like thioredoxin reductase in Entamoeba histolytica.[14]
Detailed Experimental Protocol for Molecular Docking
This protocol outlines a general workflow for performing molecular docking of this compound with a chosen target protein using widely accepted software like AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio, PyMOL, or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or similar chemical database: To obtain the 3D structure of the ligand.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, ChemBio3D) to perform energy minimization of the ligand structure to obtain a stable conformation. The MMFF94 or a similar force field is suitable for this purpose.
-
Prepare for Docking:
-
Open the energy-minimized ligand file in AutoDockTools (ADT).
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Prepare for Docking:
-
Open the PDB file in ADT.
-
Remove water molecules and any heteroatoms (including the co-crystallized ligand) that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
Grid Generation
-
Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Set Grid Box Parameters:
-
In ADT, open the prepared protein and ligand PDBQT files.
-
Use the Grid Box option to define a three-dimensional grid that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Note the coordinates (x, y, z) of the center of the grid box and its dimensions.
-
Docking Execution
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
This will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand and a log file with the corresponding binding affinities.
Results Analysis and Visualization
-
Analyze Binding Affinities: The log file will contain a table of binding affinities (in kcal/mol) for the different predicted binding poses. The most negative value indicates the most favorable binding energy.
-
Visualize Interactions: Use visualization software like Discovery Studio or PyMOL to open the protein and the docked ligand output file. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the binding pocket for the best-scoring pose.
Data Presentation
Quantitative data from molecular docking studies should be summarized for clear comparison.
Table 1: Predicted Binding Affinities of this compound with Various Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Hydrogen Bonds (Number) |
| VEGFR-2 | 2OH4 | -17.11 to -11.93[9][10] | ASP 1044, GLU 883[9] | 1-2[9] |
| EGFR | 4HJO | -12.03 to -9.57[15] | Not specified | Not specified |
| α-Glucosidase | Not specified | -6.9 to -6.5[16] | Not specified | Not specified |
| Tubulin (β-tubulin) | Not specified | Not specified | Not specified | Not specified |
| DNA Gyrase Subunit B | Not specified | -8.16 to -7.43[17] | Not specified | Not specified |
Note: The binding affinity values presented are from studies on various quinoxaline derivatives and serve as a reference. Actual values for this compound will need to be determined through specific docking calculations.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Molecular Docking Workflow from Preparation to Analysis.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving VEGFR-2 that could be inhibited by this compound.
Caption: Hypothetical Inhibition of VEGFR-2 Signaling by the Ligand.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 8. repository.msa.edu.eg [repository.msa.edu.eg]
- 9. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 10. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]
- 11. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]
- 15. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of 2,3-Diphenylquinoxalin-6(4H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a crucial pharmacophore in numerous synthetic and natural products. This document provides detailed application notes and protocols for the investigation of the antimicrobial properties of 2,3-Diphenylquinoxalin-6(4H)-one and its structurally related analogs. While specific data for this compound is limited in publicly available literature, the provided protocols are based on established methods for evaluating quinoxaline derivatives and can be readily adapted. Data from closely related 2,3-diphenylquinoxaline derivatives are presented to provide a comparative baseline.
Synthesis of 2,3-Diphenylquinoxaline Derivatives
The synthesis of 2,3-diphenylquinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil.[1][2] A general synthetic scheme is presented below. The synthesis of the specific target compound, this compound, would likely involve a substituted o-phenylenediamine with a hydroxyl or methoxy group at the 4-position, which can be subsequently oxidized or demethylated to yield the desired 6-oxo functionality.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline derivatives.
Antimicrobial Activity of 2,3-Diphenylquinoxaline Derivatives
The antimicrobial potential of quinoxaline derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The activity is influenced by the nature and position of substituents on the quinoxaline ring.
Data Presentation
The following tables summarize the antimicrobial activity of various 2,3-diphenylquinoxaline derivatives, as reported in the literature. These compounds are structurally related to this compound and provide an indication of the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of 2,3-Diphenylquinoxaline-1,4-di-N-oxide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| QXN1 | Pseudomonas aeruginosa | 18 | [2] |
| QXN5 | Pseudomonas aeruginosa | 16 | [2] |
| QXN6 | Pseudomonas aeruginosa | 15 | [2] |
| QXN1 | Staphylococcus aureus | 14 | [2] |
| QXN5 | Staphylococcus aureus | 12 | [2] |
| QXN6 | Staphylococcus aureus | 11 | [2] |
| QXN1 | Bacillus subtilis | 15 | [2] |
| QXN5 | Bacillus subtilis | 13 | [2] |
| QXN6 | Bacillus subtilis | 12 | [2] |
| QXN1 | Escherichia coli | 13 | [2] |
| QXN5 | Escherichia coli | 11 | [2] |
| QXN6 | Escherichia coli | 10 | [2] |
Table 2: Antifungal Activity of 2,3-Diphenylquinoxaline-1,4-di-N-oxide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| QXN1 | Candida albicans | 15 | [2] |
| QXN5 | Candida albicans | 11 | [2] |
| QXN6 | Candida albicans | 10 | [2] |
| QXN1 | Saccharomyces cerevisiae | 10 | [2] |
| QXN5 | Saccharomyces cerevisiae | 9 | [2] |
| QXN6 | Saccharomyces cerevisiae | 9 | [2] |
Experimental Protocols
The following are detailed protocols for conducting antimicrobial susceptibility testing of this compound.
Protocol 1: Agar Well Diffusion Method for Preliminary Screening
This method is suitable for the initial screening of the antimicrobial activity of the synthesized compound.
Materials:
-
Test compound (this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL). Add a specific volume (e.g., 100 µL) of the compound solution to the wells.
-
Controls: Use a well with DMSO alone as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.
Workflow for Agar Well Diffusion Assay
Caption: Step-by-step workflow for the agar well diffusion antimicrobial assay.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum (adjusted to 5 x 10^5 CFU/mL)
-
Resazurin dye (optional, for viability indication)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure turbidity (OD600). The addition of a viability dye like resazurin can also aid in determining the endpoint.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, for the broader class of quinoxaline derivatives, several mechanisms have been proposed. Quinoxaline-1,4-di-N-oxides are known to act as bioreductive prodrugs. Under hypoxic conditions, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS) that cause damage to cellular components, including DNA. Some quinoxaline derivatives have also been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
Proposed General Mechanism of Action for Quinoxaline Derivatives
Caption: A generalized proposed mechanism of antimicrobial action for quinoxaline derivatives.
Conclusion
The quinoxaline scaffold, particularly with 2,3-diphenyl substitution, represents a promising area for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of this compound and its analogs. Further research is warranted to determine the specific antimicrobial spectrum and mechanism of action of this particular compound. The provided data on related compounds suggest that this chemical class has significant potential in addressing the challenge of antimicrobial resistance.
References
Application Notes & Protocols: A Green Chemistry Approach to the Synthesis of 2,3-Diphenylquinoxalin-6(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed green chemistry approach for the synthesis of 2,3-diphenylquinoxalin-6(4H)-one, a heterocyclic compound with significant potential in medicinal chemistry. The protocols detailed herein emphasize the use of environmentally benign methodologies, such as microwave and ultrasound-assisted synthesis, to improve efficiency, reduce reaction times, and minimize waste compared to conventional methods.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The target molecule, this compound, is of particular interest for its potential as a therapeutic agent. Traditional synthetic routes for quinoxalines often involve hazardous reagents, toxic solvents, and prolonged reaction times.[3] The adoption of green chemistry principles in the synthesis of such compounds is crucial for sustainable drug discovery and development.[4][5]
This document outlines a proposed two-step green synthetic pathway for this compound, starting from the condensation of 3,4-diaminobenzoic acid and benzil, followed by a proposed green conversion of the resulting carboxylic acid to the target quinoxalinone.
Proposed Green Synthetic Pathway
The synthesis of this compound can be envisioned in two primary stages:
-
Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid. This involves the condensation of 3,4-diaminobenzoic acid with benzil. Green alternatives to conventional heating include microwave and ultrasound irradiation.[6][7][8]
-
Step 2: Conversion to this compound. This proposed step involves the conversion of the carboxylic acid group at the 6-position to a hydroxyl group, which exists in tautomeric equilibrium with the desired keto form. Green oxidative decarboxylation methods are a promising avenue for this transformation.[9][10]
Below is a workflow diagram illustrating this proposed synthetic route.
Caption: Proposed workflow for the green synthesis of this compound.
Comparative Data of Green Synthesis Methods for Quinoxalines
| Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted | Acidic Alumina | Solvent-free | 3 min | 80-86 | [6] |
| None | Ethanol | 10 min | 94.45 | [11] | |
| Ultrasound-Assisted | None | Ethanol | 8-20 min | 94-97 | |
| Oxalic Acid | Rectified Spirit | 15 min | - | [12] | |
| Catalytic | Heteropolyoxometalates | Toluene | 2 h | 92 | [13] |
| H2O2/HBr | Ethanol | 1 min | 94-98 |
Experimental Protocols
Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid
This protocol is adapted from established procedures for the synthesis of similar quinoxaline carboxylic acids.[8][14]
A. Conventional Protocol
-
Reaction Setup: In a round-bottom flask, dissolve benzil (1.05 g, 5 mmol) and 3,4-diaminobenzoic acid (0.76 g, 5 mmol) in 20 mL of glacial acetic acid.
-
Reaction: Stir the mixture at 50°C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2,3-diphenylquinoxaline-6-carboxylic acid.[8]
B. Green Alternative: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vessel, combine benzil (0.21 g, 1 mmol) and 3,4-diaminobenzoic acid (0.152 g, 1 mmol) in 5 mL of ethanol.
-
Reaction: Subject the mixture to microwave irradiation at 340 W for 10 minutes.[11] Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, add water to the mixture until a slight cloudiness persists. The precipitate is then filtered, washed with cold water, and recrystallized from methanol to obtain the pure product.[11]
Step 2 (Proposed): Conversion of 2,3-Diphenylquinoxaline-6-carboxylic Acid to this compound
This proposed protocol is based on green methods for the conversion of aromatic carboxylic acids to phenols.[9][15]
Proposed Green Protocol: Oxidative Decarboxylation
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-diphenylquinoxaline-6-carboxylic acid (1 mmol) in ethanol.
-
Reaction: Add aqueous hydrogen peroxide (a green oxidant) and a catalytic amount of a suitable catalyst (e.g., HBr, as suggested by Ghaffari et al., 2020 for similar transformations).[15] Stir the reaction at room temperature. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Note: This is a proposed method and may require optimization of the catalyst, solvent, and reaction conditions.
Potential Applications and Biological Activity
Quinoxaline derivatives are known to exhibit a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity and Potential Signaling Pathways
Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][16]
-
Inhibition of Protein Kinases: Quinoxalines can act as ATP-competitive inhibitors for various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[17][18] Inhibition of these pathways can disrupt tumor growth and angiogenesis.
-
Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. This inhibition leads to DNA damage and subsequent apoptosis.[1]
-
Induction of Apoptosis: Quinoxaline compounds can induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like p53 and caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[1]
The diagram below illustrates a generalized signaling pathway for the anticancer activity of quinoxaline derivatives.
Caption: Potential anticancer signaling pathways targeted by quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[19] The introduction of different substituents on the quinoxaline ring can modulate their antimicrobial potency. The synthesized this compound should be screened for its activity against various pathogenic microbes.
Conclusion
The proposed green synthetic approach for this compound offers a more sustainable and efficient alternative to traditional synthetic methods. By leveraging techniques such as microwave and ultrasound-assisted synthesis and employing green reagents, this methodology aligns with the principles of green chemistry, making it highly relevant for modern drug discovery and development. Further research is warranted to optimize the proposed conversion of the carboxylic acid to the quinoxalinone and to fully elucidate the biological activities and mechanisms of action of this promising compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijiset.com [ijiset.com]
- 4. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. ajrconline.org [ajrconline.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 18. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2,3-Diphenylquinoxalin-6(4h)-one synthesis
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Diphenylquinoxaline.
Note on Nomenclature: Information regarding the specific synthesis of "2,3-Diphenylquinoxalin-6(4h)-one" is limited. This guide focuses on the closely related and extensively documented synthesis of 2,3-Diphenylquinoxaline , which involves the condensation of o-phenylenediamine and benzil. The principles and troubleshooting steps outlined here are foundational and may be applicable to the synthesis of related quinoxalinone structures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-Diphenylquinoxaline?
The most prevalent and classic method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[1][2] This reaction is typically performed by refluxing the reactants in a suitable solvent like ethanol or acetic acid.[1]
Q2: What factors most significantly affect the yield and purity of the synthesis?
Several factors are crucial for optimizing the yield and purity:
-
Reaction Time and Temperature: Insufficient time or temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products.[1]
-
Solvent Choice: The solvent affects the solubility of reagents and the reaction rate. Polar solvents like ethanol are commonly used.[1]
-
Catalyst Selection: While the reaction can proceed without a catalyst, various catalysts can significantly improve the reaction rate and yield.[2][3]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or benzil can lead to side reactions and a lower yield of the desired product.
-
Purification Method: Effective purification, typically through recrystallization from a solvent like ethanol, is essential to remove unreacted starting materials and byproducts.[1][4]
Q3: Can this synthesis be performed using "green chemistry" principles?
Yes, several greener approaches have been developed to improve the synthesis's environmental footprint. These methods often result in higher yields, shorter reaction times, and milder conditions.[5][6] Examples include:
-
Ultrasonic Irradiation: Using ultrasound can significantly accelerate the reaction, leading to yields as high as 97% in just 8 minutes.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can also drastically reduce reaction times.[5]
-
Use of Green Catalysts: Catalysts like citric acid, bentonite clay, or natural phosphates are non-toxic, inexpensive, and effective.[3][5][7]
-
Aqueous Media: Performing the reaction in water can reduce the reliance on organic solvents.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time is too short or temperature is too low. | - Monitor the reaction using Thin-Layer Chromatography (TLC) to determine completion. - Extend the reaction time or moderately increase the temperature (e.g., ensure reflux in conventional methods).[1] |
| 2. Poor Reagent Quality: Starting materials (o-phenylenediamine, benzil) are impure or degraded. | - Use freshly purified starting materials. - Check the melting point of the reagents to ensure they meet the required purity standards. | |
| 3. Ineffective Mixing/Solubility: Reagents are not fully dissolved or mixed, especially in solid-phase or catalyst-based reactions. | - Ensure the chosen solvent effectively dissolves both reactants. - Increase stirring speed or use sonication to improve mass transfer.[5] | |
| Impure Product (Multiple Spots on TLC) | 1. Side Reactions: Undesired reactions occurring due to harsh conditions or impurities. | - Lower the reaction temperature. - Use a milder, more selective catalyst if applicable.[3] - Ensure starting materials are pure. |
| 2. Incomplete Reaction: Presence of unreacted starting materials in the final product. | - Allow the reaction to proceed to completion as monitored by TLC. - Choose a recrystallization solvent that leaves starting materials dissolved in the mother liquor. Ethanol is often effective for this purpose.[4] | |
| Difficulty with Product Isolation/Crystallization | 1. Product is too soluble in the reaction mixture. | - After the reaction is complete, add a non-solvent (like water) dropwise until slight cloudiness persists to induce precipitation.[1][4] |
| 2. Supersaturation or Oiling Out: The product forms an oil instead of crystals upon cooling. | - Cool the solution slowly without agitation. - If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. - Place the flask in an ice bath to promote complete crystallization.[4] | |
| 3. Incorrect Purification Solvent: The solvent used for recrystallization is not suitable. | - The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Ethanol is a common and effective choice for 2,3-diphenylquinoxaline.[4] |
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can dramatically impact the reaction's efficiency. The table below summarizes yields and reaction times for various approaches.
| Synthesis Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Reflux | None | Rectified Spirit | 1 - 1.5 hours | 75% | [5] |
| Conventional Reflux | None | Rectified Spirit | 30 minutes | 51% | [5] |
| Microwave Irradiation | None | Ethanol | 55 seconds | 60% | [5] |
| Ultrasonic Irradiation | p-TSA | Ethanol | 10 minutes | 85% | [5] |
| Ultrasonic Irradiation | None | Ethanol | 8 minutes | 97% | [5] |
| Sonochemical | Oxalic Acid | Rectified Spirit | 10 minutes | 81% | [8] |
| Room Temperature | AlCuMoVP | Toluene | 2 hours | 92% | [9] |
| Room Temperature | Bentonite Clay K-10 | Ethanol | 20 minutes | High | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol is a classic method for synthesizing 2,3-diphenylquinoxaline.
-
Preparation of Reactant Solutions:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[1]
-
-
Reaction:
-
Isolation and Purification:
-
After the reaction, add water dropwise to the warm solution until a slight turbidity appears.[1]
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate complete crystallization.[4]
-
Filter the crude product using gravity or vacuum filtration.[4]
-
Recrystallize the solid product from warm ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline.[4]
-
Protocol 2: Green Synthesis via Ultrasonic Irradiation
This protocol offers a rapid and high-yield alternative using sonication.[5]
-
Preparation of Reactant Solutions:
-
Dissolve 2.1 g of benzil and 1.1 g of o-phenylenediamine in separate 8 mL portions of rectified spirit. Sonication can be used to aid dissolution at a slightly elevated temperature.[2]
-
-
Reaction:
-
Isolation and Purification:
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,3-diphenylquinoxaline.
Troubleshooting Logic
This diagram provides a logical path for diagnosing and solving common issues encountered during the synthesis.
References
- 1. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ijiset.com [ijiset.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2,3-Diphenylquinoxalin-6(4h)-one in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2,3-Diphenylquinoxalin-6(4h)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound belonging to the quinoxaline family. Compounds in this class have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. However, like many quinoxaline derivatives, this compound has low aqueous solubility, which can lead to precipitation in biological assays, resulting in inaccurate and unreliable data.
Q2: What are the common signs of solubility issues in my experiments?
Signs of solubility problems include:
-
Visible precipitation: You may see solid particles, cloudiness, or a film in your stock solutions, dilution series, or in the wells of your assay plates.
-
Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.
-
Non-linear dose-response curves: Compound precipitation at higher concentrations can lead to a plateau or a decrease in the observed biological effect, resulting in an atypical dose-response curve.
-
Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
Q3: In which solvents is this compound soluble?
Solubility of 2,3-Diphenylquinoxaline Derivatives in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Low |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Methanol | Likely Soluble |
| Dimethylformamide (DMF) | Likely Soluble |
Note: This table provides a general solubility profile based on available information for similar compounds. It is crucial to experimentally determine the solubility of this compound in your specific solvent and buffer systems.
Troubleshooting Guides
Issue 1: My compound precipitates when I add it to the aqueous assay buffer.
This is a common problem when a compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise approach to troubleshooting compound precipitation in aqueous buffers.
Detailed Steps:
-
Reduce the Final Organic Solvent Concentration:
-
Problem: The percentage of the organic solvent (e.g., DMSO) in the final assay volume may be too high, causing the compound to crash out of solution.
-
Solution: Aim for a final DMSO concentration of ≤ 0.5% in your assay. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into the aqueous buffer.
-
-
Utilize a Co-solvent:
-
Problem: DMSO alone may not be sufficient to maintain solubility upon aqueous dilution.
-
Solution: Consider using a co-solvent system. For example, preparing the stock solution in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG) might improve solubility in the final aqueous solution.
-
-
Employ Solubility Enhancers:
-
Problem: The compound has very low intrinsic aqueous solubility.
-
Solution:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.
-
-
-
Optimize Buffer Conditions:
-
Problem: The pH or ionic strength of the buffer may not be optimal for the compound's solubility.
-
Solution:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. Experiment with a range of pH values to find the optimal condition.
-
Ionic Strength: In some cases, adjusting the salt concentration of the buffer can influence solubility.
-
-
Issue 2: I am observing inconsistent results in my cell-based assay.
Inconsistent data can be a direct result of poor compound solubility.
Experimental Workflow to Ensure Compound Solubility in Cell-Based Assays
Optimization of reaction conditions for 2,3-Diphenylquinoxalin-6(4h)-one synthesis
Welcome to the technical support center for the synthesis of 2,3-Diphenylquinoxalin-6(4h)-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classical method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] For this compound, this involves reacting a substituted o-phenylenediamine (specifically, 4-amino-3-hydroxyphenylamine or a related precursor) with benzil (a 1,2-dicarbonyl compound).
Q2: How can I improve the yield of my reaction?
A2: Several factors can be optimized to improve the yield:
-
Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts like solid acids (e.g., TiO₂-Pr-SO₃H), recyclable alumina-supported heteropolyoxometalates, or even green catalysts like citric acid can significantly enhance yields and reduce reaction times.[1][4][5]
-
Solvent Selection: Ethanol and methanol are commonly used solvents.[6] Toluene has also been shown to be effective, particularly with certain heterogeneous catalysts.[1] Some modern "green" protocols utilize aqueous media or fluorinated alcohols like hexafluoroisopropanol (HFIP) to achieve high yields.[2][5]
-
Reaction Temperature: Conditions can range from room temperature to reflux, depending on the chosen catalyst and solvent system.[1][2] Optimization of temperature is crucial; excessively high temperatures may lead to side product formation.
-
Purity of Reactants: Ensure the purity of both the o-phenylenediamine derivative and benzil, as impurities can interfere with the reaction and lead to lower yields.
Q3: What are the best practices for purifying the final product?
A3: The most common purification method is recrystallization.[1][4][7] After the reaction is complete, the crude product is often precipitated by adding water.[4][7] This solid can then be filtered and recrystallized from a suitable solvent, typically ethanol or aqueous ethanol, to obtain pure crystals.[1][4] Column chromatography on silica gel can also be used for purification if recrystallization is insufficient to remove impurities.[8]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant research has focused on greener synthetic routes. These methods often involve:
-
Using water as a solvent or performing the reaction under solvent-free conditions.[9]
-
Employing recyclable catalysts like bentonite K-10 clay or solid acid catalysts.[5]
-
Utilizing alternative energy sources like ultrasound or microwave irradiation to reduce reaction times and energy consumption.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or no catalyst used. 2. Impure starting materials. 3. Suboptimal reaction temperature or time. 4. Incorrect solvent. | 1. Introduce a catalyst. Consider options like camphorsulfonic acid, TiO₂-Pr-SO₃H, or heteropolyoxometalates.[1][5] 2. Purify reactants by recrystallization or chromatography. 3. Systematically vary the temperature (e.g., room temperature, 50°C, reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 4. Test different solvents such as ethanol, methanol, toluene, or acetonitrile.[5] |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Air oxidation of the diamine starting material. 3. Unwanted side reactions due to highly reactive starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a milder catalyst or perform the reaction at room temperature.[1] |
| Difficulty in Product Isolation/Precipitation | 1. Product is too soluble in the reaction mixture. 2. Insufficient cooling to induce crystallization. | 1. After reaction completion (monitored by TLC), pour the mixture into cold water to precipitate the product.[4][7] 2. Place the flask in an ice bath to promote complete crystallization before filtration. |
| Product is Colored or Oily | 1. Presence of colored impurities from starting materials or side products. 2. Incomplete reaction. | 1. Purify via recrystallization, potentially using activated carbon to remove colored impurities.[10] If this fails, use column chromatography.[8] 2. Ensure the reaction has gone to completion by monitoring with TLC. |
Optimization of Reaction Conditions: Data Tables
The synthesis of quinoxaline derivatives can be optimized using various catalysts and conditions. While specific data for this compound is sparse, the following tables summarize conditions for the closely related 2,3-diphenylquinoxaline, which serve as an excellent starting point for optimization.
Table 1: Comparison of Different Catalysts and Solvents
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| AlCuMoVP (Heteropolyacid) | Toluene | Room Temp. | 2 h | 92 | [1] |
| Citric Acid | Ethanol | Room Temp. | < 1 min | 94 | [4] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 h | 95 | [2][5] |
| Bentonite K-10 Clay | Ethanol | Room Temp. | 20 min | 95 | [5] |
| TiO₂-Pr-SO₃H (Solid Acid) | None (Solvent-free) | Room Temp. | 10 min | 95 | [5] |
| Cerium (IV) Ammonium Nitrate | Acetonitrile | Room Temp. | 20 min | 80-98 | [5] |
Table 2: Comparison of Conventional vs. Green Chemistry Methods
| Method | Conditions | Time | Yield (%) | Reference |
| Conventional | Reflux in rectified spirit (ethanol) | 1 - 1.5 h | 75 | [4] |
| Microwave Irradiation | Ethanol | 55 sec | 60 | [4] |
| Ultrasound Irradiation | Ethanol | 8 min | 97 | [4] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for synthesizing 2,3-diphenylquinoxaline derivatives. It should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
4-Amino-3-hydroxyphenylamine derivative (1 mmol)
-
Benzil (1 mmol, 0.210 g)
-
Solvent (e.g., Ethanol, 10-15 mL)
-
Catalyst (optional, see Table 1 for suggestions)
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-3-hydroxyphenylamine derivative (1 mmol) in the selected solvent (e.g., 8 mL of ethanol).
-
In a separate beaker, dissolve benzil (1 mmol) in the same solvent (e.g., 8 mL of warm ethanol).
-
Add the benzil solution to the round-bottom flask containing the diamine solution.
-
If using a catalyst, add it to the mixture at this stage (e.g., 100 mg of AlCuMoVP catalyst for a toluene-based reaction).[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the flask until a slight cloudiness persists or a precipitate forms.[4]
-
Cool the mixture further in an ice bath for 15-30 minutes to ensure complete precipitation.
-
Filter the crude product using a Buchner funnel and wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals and determine the yield and melting point.
Visualized Workflows and Logic
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making diagram for troubleshooting low product yield in the synthesis.
Simplified Reaction Mechanism
Caption: Simplified reaction pathway showing condensation and oxidation steps.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijiset.com [ijiset.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ajrconline.org [ajrconline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. soc.chim.it [soc.chim.it]
- 10. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
How to improve the stability of 2,3-Diphenylquinoxalin-6(4h)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,3-Diphenylquinoxalin-6(4h)-one in solution.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues related to the instability of this compound in solution and provides systematic steps for troubleshooting.
| Observation | Potential Cause | Recommended Action |
| Discoloration or Precipitation | Oxidation or photodegradation of the compound. | Store the solution in amber vials to protect from light. Degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants. |
| Loss of Potency or Activity | Chemical degradation due to pH, hydrolysis, or reaction with solvent impurities. | Optimize the pH of the solution using appropriate buffer systems. Ensure the use of high-purity, peroxide-free solvents. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | Characterize the degradation products to understand the degradation pathway. Adjust storage and handling conditions based on the nature of the degradants. |
| Inconsistent Experimental Results | Variability in solution stability between experiments. | Standardize solution preparation, storage, and handling procedures. Perform stability studies under controlled conditions to identify critical parameters. |
Frequently Asked Questions (FAQs)
What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The quinoxalinone ring system can be susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening or other rearrangements. The ionization state of the molecule can also change with pH, potentially altering its degradation pathways.[1][2]
-
Light: Many heterocyclic compounds are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the molecule has electron-rich moieties or is in a pro-oxidative environment.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while impurities in the solvent (e.g., peroxides in ethers) can initiate degradation.
How can I mitigate oxidative degradation of my this compound solution?
To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to displace dissolved oxygen.
-
Degassing Solvents: Degas your solvent prior to use by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.
-
Antioxidants: The addition of antioxidants can help to quench radical species that may initiate oxidative degradation.[5][6][7][8][9] Common antioxidants for organic compounds include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
-
What is the optimal pH range for storing solutions of this compound?
The optimal pH for stability is compound-specific and should be determined experimentally. Generally, a pH range of 4-6 is a good starting point for many nitrogen-containing heterocyclic compounds.[10] It is advisable to perform a pH stability study to identify the pH at which the compound exhibits the lowest degradation rate.
Which solvents are recommended for preparing stable solutions of this compound?
Aprotic and non-polar solvents are often preferred to minimize the risk of hydrolysis and other solvent-mediated degradation pathways. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
Always use high-purity, anhydrous solvents. If using ethers like tetrahydrofuran (THF) or dioxane, ensure they are free of peroxides.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffer solutions: Acetate (pH 4-6), Phosphate (pH 7-8), Glycine (pH 8-11)[10]
-
HPLC or LC-MS system
-
Incubator or water bath set to 37°C
-
Amber vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each pH to be tested, prepare a working solution by diluting the stock solution to a final concentration of 1-5 µM in the respective buffer.
-
Take an aliquot of each working solution at time zero (t=0) and immediately analyze by HPLC/LC-MS to determine the initial concentration.
-
Incubate the remaining solutions in amber vials at 37°C.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC/LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage remaining versus time for each pH to determine the degradation rate.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO)
-
Antioxidants (e.g., BHT, BHA, Tocopherol)
-
HPLC or LC-MS system
-
Incubator or water bath set to 37°C
-
Clear and amber vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare stock solutions of the antioxidants (e.g., 100 mM in the same solvent).
-
Prepare the following working solutions (1-5 µM of the target compound):
-
Control (no antioxidant) in a clear vial.
-
Control (no antioxidant) in an amber vial.
-
Test compound with Antioxidant A in an amber vial.
-
Test compound with Antioxidant B in an amber vial.
-
Test compound with Antioxidant C in an amber vial.
-
-
Analyze an aliquot of each solution at t=0 by HPLC/LC-MS.
-
Incubate all solutions at 37°C.
-
Analyze aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Compare the degradation rates between the control and antioxidant-containing solutions.
Data Presentation
Table 1: pH Stability of this compound at 37°C
| pH | % Remaining after 8h | % Remaining after 24h |
| 4.0 | 98.5 | 95.2 |
| 5.0 | 99.1 | 97.8 |
| 6.0 | 98.9 | 96.5 |
| 7.0 | 95.3 | 88.1 |
| 8.0 | 90.1 | 75.4 |
| 9.0 | 82.5 | 60.7 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Effect of Antioxidants on the Stability of this compound in DMSO at 37°C after 24h
| Condition | % Remaining |
| No Antioxidant (Clear Vial) | 78.3 |
| No Antioxidant (Amber Vial) | 89.5 |
| + 10 µM BHT (Amber Vial) | 96.8 |
| + 10 µM BHA (Amber Vial) | 97.2 |
| + 10 µM Tocopherol (Amber Vial) | 95.9 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound.
Caption: Proposed degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
Technical Support Center: Refining the Purification of 2,3-Diphenylquinoxalin-6(4h)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of 2,3-Diphenylquinoxalin-6(4h)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Too much solvent was used during the recrystallization process.[1]- Premature crystallization occurred during hot filtration.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is significantly impure, affecting its crystallization. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- Consider a preliminary purification step, such as a solvent wash or treatment with activated charcoal, to remove significant impurities before recrystallization. |
| Product is Colored (Yellowish or Brownish Tint) | - Presence of colored impurities from the starting materials or formed during the synthesis.- Oxidation of the product or impurities. | - Perform a recrystallization, as the colored impurities may remain in the mother liquor.[1]- Treat a solution of the crude product with a small amount of activated charcoal before filtration and recrystallization.[2][3] Be aware that excessive use of charcoal can reduce the yield.[2][4]- Consider column chromatography for more effective separation of colored impurities. |
| Oily Residue Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Choose a lower-boiling point solvent for recrystallization.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Try adding a seed crystal to induce crystallization. |
| Multiple Spots on TLC After Purification | - The chosen purification method was not effective in separating all impurities.- The compound may be degrading on the TLC plate. | - Optimize the recrystallization solvent system. A mixture of solvents may provide better separation.- Employ column chromatography with an appropriate eluent system for more efficient purification.[5]- Use a less acidic or basic TLC plate and run the TLC quickly to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as the substituted o-phenylenediamine and benzil.[6][7] Additionally, side products from incomplete cyclization or oxidation of starting materials or the product can be present. Colored impurities are also a common issue.
Q2: What is the best solvent for recrystallizing this compound?
A2: Ethanol or aqueous ethanol is frequently reported as an effective solvent for the recrystallization of 2,3-diphenylquinoxaline derivatives.[6][7][8] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: When should I use activated charcoal in the purification process?
A3: Activated charcoal is used to remove colored impurities.[2][3] It should be added to a hot solution of the crude product before the filtration step of recrystallization. It is important to use a minimal amount, as excessive charcoal can adsorb the desired product and significantly lower the yield.[2][4]
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the purity.[7] By spotting the crude material and the purified product alongside the starting materials, you can assess the removal of impurities. The final product should ideally show a single spot on the TLC plate. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[5]
Q5: What should I do if recrystallization fails to purify my compound?
A5: If recrystallization is ineffective, column chromatography is the next recommended purification step.[5] This technique offers a higher degree of separation and can often remove impurities that co-crystallize with the product. A suitable stationary phase (e.g., silica gel) and a carefully selected mobile phase are crucial for successful separation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Method | Starting Material | Solvent/Eluent | Yield (%) | Purity | Reference |
| Recrystallization | Crude 2,3-diphenylquinoxaline | Rectified spirit | 75 | Not specified | [9] |
| Recrystallization | Crude 2,3-diphenylquinoxaline | Ethanol | 92 | Not specified | [8] |
| Column Chromatography | Crude quinoxaline derivative | Chloroform | Not specified | >95% | [10] |
| Column Chromatography | Crude quinoxaline derivative | Petroleum ether/EtOAc | 52-96 | Not specified | [11] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quinoxaline derivative synthesis [bio-protocol.org]
- 6. scribd.com [scribd.com]
- 7. ajrconline.org [ajrconline.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijiset.com [ijiset.com]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of 2,3-Diphenylquinoxalin-6(4h)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 2,3-Diphenylquinoxalin-6(4h)-one derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of cell permeability for this compound derivatives.
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assays
Question: My this compound derivative shows a low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction during a Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?
Answer:
A low Papp (A-B) value in Caco-2 assays suggests poor intestinal permeability. Several factors related to the compound's physicochemical properties or its interaction with the Caco-2 cell monolayer could be responsible.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, thus limiting the concentration available for transport.
-
Troubleshooting:
-
Visually inspect the donor well for any signs of precipitation.
-
Measure the compound's solubility in the assay buffer.
-
If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or formulating the compound with solubility-enhancing excipients. However, be mindful that high concentrations of co-solvents can compromise the integrity of the Caco-2 monolayer.
-
-
-
High Lipophilicity: While a certain degree of lipophilicity is required for passive diffusion across the cell membrane, excessive lipophilicity can lead to the compound partitioning into the cell membrane without crossing into the basolateral compartment.
-
Troubleshooting:
-
Determine the LogP or LogD of your derivative. Values outside the optimal range for passive diffusion may indicate a problem.
-
Consider structural modifications to reduce lipophilicity, such as introducing polar functional groups.
-
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the apical compartment.
-
Troubleshooting:
-
Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
If efflux is suspected, co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the Papp (A-B) increases.
-
-
-
Poor Paracellular Transport: If the compound is polar and relies on passing through the tight junctions between cells, the integrity and tightness of the Caco-2 monolayer can significantly impact its permeability.
-
Troubleshooting:
-
Ensure the integrity of your Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER could indicate compromised tight junctions.
-
Include a paracellular marker (e.g., Lucifer yellow) in your assay to assess the integrity of the tight junctions.
-
-
Issue 2: High Variability in Permeability Data
Question: I am observing high variability in the Papp values for my this compound derivative across different experiments. What could be causing this and how can I improve reproducibility?
Answer:
High variability in permeability data can stem from several sources, including the experimental setup, cell culture conditions, and the compound itself.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Caco-2 Cell Culture: The differentiation state and passage number of Caco-2 cells can significantly affect their transporter expression and monolayer integrity.
-
Troubleshooting:
-
Use a consistent cell passage number for all experiments.
-
Ensure a standardized cell seeding density and culture period (typically 21 days) to allow for proper differentiation.
-
Regularly monitor the TEER values of your cell monolayers to ensure they are within the acceptable range for your laboratory.
-
-
-
Compound Instability: The derivative may be unstable in the assay buffer, leading to degradation over the course of the experiment.
-
Troubleshooting:
-
Assess the chemical stability of your compound in the assay buffer at 37°C over the experimental timeframe.
-
Analyze the concentration of the compound in the donor well at the beginning and end of the experiment to check for degradation.
-
-
-
Analytical Method Variability: Inconsistent sample preparation or analytical detection can introduce significant variability.
-
Troubleshooting:
-
Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.
-
Ensure consistent sample handling and dilution procedures.
-
-
-
Issues with Compound Solubility: As mentioned previously, poor solubility can lead to inconsistent amounts of the compound being available for transport.
-
Troubleshooting:
-
Re-evaluate the solubility of your compound and consider the use of co-solvents or formulations if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?
A1: The cell permeability of this compound derivatives is primarily influenced by a balance of the following physicochemical properties:
-
Lipophilicity (LogP/LogD): An optimal level of lipophilicity is crucial for passive diffusion. If a compound is too hydrophilic, it will not readily partition into the lipid cell membrane. Conversely, if it is too lipophilic, it may get trapped within the membrane.
-
Molecular Weight (MW): Generally, smaller molecules tend to have better passive permeability. As a rule of thumb, a molecular weight of less than 500 g/mol is desirable.
-
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is composed of polar atoms. A lower PSA is generally associated with better cell permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact permeability. A high number of hydrogen bonds can hinder the molecule's ability to cross the lipid bilayer.
-
Aqueous Solubility: The compound must have sufficient solubility in the aqueous environment of the gastrointestinal tract and in assay buffers to be available for absorption.
Q2: How can I rationally modify the structure of a this compound derivative to improve its cell permeability?
A2: Improving cell permeability through structural modification is a key aspect of medicinal chemistry. Here are some strategies:
-
Modulating Lipophilicity:
-
To increase lipophilicity, you can introduce non-polar groups such as alkyl or aryl substituents.
-
To decrease lipophilicity, you can add polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.
-
-
Reducing Hydrogen Bonding:
-
Masking hydrogen bond donors and acceptors through chemical modification (e.g., converting a hydroxyl group to a methoxy group) can improve permeability.
-
-
Prodrug Approach:
-
A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to temporarily mask polar functional groups that hinder cell permeability. For example, an ester prodrug can be synthesized from a carboxylic acid-containing derivative, which can then be cleaved by intracellular esterases to release the active compound.
-
-
Bioisosteric Replacement:
-
Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can sometimes improve permeability without sacrificing biological activity.
-
Q3: What is the difference between a PAMPA and a Caco-2 assay for assessing cell permeability?
A3: Both PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 assays are used to predict intestinal permeability, but they have key differences:
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening a large number of compounds in early-stage drug discovery. However, it does not account for active transport or efflux mechanisms.
-
Caco-2 Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This model can assess both passive diffusion and active transport processes, including efflux. It is more complex and lower throughput than PAMPA but provides more biologically relevant data.
Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?
A4: This discrepancy is a strong indication that your compound is a substrate for active efflux transporters. The PAMPA assay only measures passive permeability, so a compound can appear to be permeable. However, in the Caco-2 assay, the presence of efflux pumps (like P-gp) on the apical surface of the cells can actively transport the compound back into the donor compartment, resulting in a low measured apparent permeability. To confirm this, you should perform a bi-directional Caco-2 assay and an assay with an efflux inhibitor.
Data Presentation
While specific experimental permeability data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides an illustrative example of how such data could be presented. The values presented here are based on in silico predictions for a representative set of quinoxaline derivatives and should be used for comparative purposes only. Experimental validation is crucial.
| Compound ID | R1-substituent | R2-substituent | Predicted Caco-2 Permeability (logPapp) | Predicted Oral Absorption (%) |
| Parent | H | H | -5.8 | 65 |
| Derivative 1 | Cl | H | -5.6 | 70 |
| Derivative 2 | OCH3 | H | -5.9 | 62 |
| Derivative 3 | H | NO2 | -6.2 | 55 |
| Derivative 4 | H | NH2 | -5.7 | 68 |
Disclaimer: The data in this table is for illustrative purposes and is based on computational predictions. Actual experimental values may vary.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of this compound derivatives.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (high and low permeability)
-
DMSO (for stock solutions)
-
Plate shaker
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Stock Solutions: Dissolve test and control compounds in DMSO to a concentration of 10 mM.
-
Prepare Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 6.5).
-
Coat the Filter Plate: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
Objective: To assess the intestinal permeability and potential for active efflux of this compound derivatives.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compounds and control compounds (high and low permeability, and efflux substrate)
-
DMSO (for stock solutions)
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range.
-
Prepare Dosing Solutions: Dissolve the test and control compounds in HBSS to the desired final concentration (typically with <1% DMSO).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the Papp for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Experimental and logical Workflows
Caption: A workflow for assessing and improving the cell permeability of novel compounds.
Caption: A logical diagram for troubleshooting low cell permeability results.
Relevant Signaling Pathway
Many quinoxaline derivatives are investigated as kinase inhibitors for cancer therapy. A common target is the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.
Caption: The PI3K/Akt signaling pathway, a common target for quinoxaline-based kinase inhibitors.
Minimizing byproducts in the condensation reaction for quinoxalinones
Welcome to the technical support center for quinoxalinone synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the condensation reaction for preparing quinoxalinones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalinones?
The most prevalent and classic method for synthesizing quinoxalinones is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and an α-keto acid or α-keto ester.[1][2] This reaction is typically carried out under various conditions, sometimes with acid or base catalysis, to facilitate the cyclization and dehydration steps.
Q2: What are the primary types of byproducts I might encounter in my quinoxalinone synthesis?
The most commonly reported byproducts in quinoxalinone synthesis via the condensation of o-phenylenediamines and α-keto acids or related dicarbonyl compounds are:
-
Benzimidazoles: These are frequently observed as significant byproducts, sometimes even becoming the major product depending on the reaction conditions.[3][4]
-
Regioisomers: If an unsymmetrically substituted ortho-phenylenediamine is used, two different regioisomers of the quinoxalinone can be formed.[5]
-
Incomplete cyclization products: Intermediates such as imines may remain if the reaction does not go to completion.
-
Over-reduction products: In syntheses involving a reduction step, the quinoxalinone ring can be further reduced, leading to undesired saturated or partially saturated analogs.
-
Products from side reactions of starting materials: Depending on the reactivity of your specific starting materials and the reaction conditions, byproducts from self-condensation or degradation of the starting materials may be observed.
Q3: How can I confirm the identity of my main product and byproducts?
Standard analytical techniques are used to identify products and byproducts. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and identifying the number of components in the reaction mixture.
Troubleshooting Guide
Issue 1: Low yield of the desired quinoxalinone and formation of a major byproduct.
Possible Cause 1: Formation of Benzimidazole Byproduct
Benzimidazoles are common byproducts that can arise from a competing reaction pathway or rearrangement, particularly when using α-keto acids or α-hydroxy ketones as starting materials.[3][4][6]
Solutions:
-
Optimize Reaction Temperature: Elevated temperatures can sometimes favor the formation of benzimidazole byproducts.[3] It is recommended to run the reaction at room temperature or slightly elevated temperatures (e.g., 50°C) and monitor the progress carefully by TLC.
-
Choice of Catalyst and Solvent: The reaction outcome can be highly dependent on the catalyst and solvent system. For instance, some acidic conditions might favor benzimidazole formation.[3] Experiment with different catalysts (e.g., TFA, iodine, various Lewis acids) and solvents (e.g., methanol, ethanol, acetonitrile, water) to find the optimal conditions for your specific substrates.[1][7][8]
-
Control of Reaction Time: Monitor the reaction closely. Prolonged reaction times might lead to the conversion of the desired quinoxalinone into a more stable benzimidazole derivative through rearrangement.
Data Presentation: Product Distribution under Different Conditions
| Starting Materials | Catalyst/Solvent | Temperature | Quinoxalinone Yield | Benzimidazole Yield | Reference |
| N-phenyl-o-phenylenediamine + Phenylpyruvic acid | CF3COOH / MeCN | Room Temp | 9% | 76% | [3][4] |
| o-phenylenediamine + Pyruvic acid | Amino Acid / Water | Room Temp | Major Product (unquantified) | Not desired product | [9] |
DOT Script for Reaction Pathways
Caption: Competing pathways for quinoxalinone and benzimidazole formation.
Issue 2: Formation of multiple isomers in the product mixture.
Possible Cause: Lack of Regioselectivity
When using an unsymmetrically substituted ortho-phenylenediamine, the two amino groups have different reactivities, which can lead to the formation of two regioisomeric quinoxalinone products.[5]
Solutions:
-
Understand the Directing Effects of Substituents: Electron-donating groups on the phenylenediamine ring can activate the amino group ortho to them, while electron-withdrawing groups can deactivate the para amino group, influencing which nitrogen atom preferentially attacks the carbonyl carbon.
-
Optimize Reaction Conditions: The regioselectivity can sometimes be influenced by the choice of solvent, temperature, and catalyst. A systematic screening of these parameters is recommended.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer. NOE (Nuclear Overhauser Effect) NMR spectroscopy can be a valuable tool to distinguish between the isomers.[5]
DOT Script for Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical diamine.
Experimental Protocols
Protocol 1: General Procedure for Quinoxalinone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-keto acid or ester (1.1 mmol)
-
Solvent (e.g., methanol, ethanol, or acetonitrile, 5-10 mL)
-
Catalyst (if required, e.g., a catalytic amount of acetic acid or trifluoroacetic acid)
Procedure:
-
To a solution of the o-phenylenediamine in the chosen solvent, add the α-keto acid or ester.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoxalinone.[1]
DOT Script for Experimental Workflow
Caption: A typical experimental workflow for quinoxalinone synthesis.
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 9. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence of 2,3-Diphenylquinoxalin-6(4H)-one Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Diphenylquinoxalin-6(4H)-one and its derivatives as fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the general fluorescence characteristics of this compound probes?
A1: this compound and its derivatives are known for their fluorescent properties, often exhibiting blue to yellow-green emissions. Their fluorescence is largely influenced by the electronic nature of substituents on the quinoxaline core and the surrounding environment. Many derivatives exhibit intramolecular charge transfer (ICT) characteristics, making them sensitive to solvent polarity. Some may also display aggregation-induced emission (AIE), where fluorescence intensity increases in an aggregated state.
Q2: How does solvent polarity affect the fluorescence of these probes?
A2: The fluorescence of 2,3-diphenylquinoxaline derivatives is often highly dependent on solvent polarity. In polar solvents, these probes may exhibit a redshift in their emission spectra, which is a shift to longer wavelengths. This is due to the stabilization of the excited state by the polar solvent molecules. Conversely, in nonpolar solvents, a blueshift (shift to shorter wavelengths) may be observed. It is crucial to select a solvent system that is compatible with your experimental setup and provides the optimal fluorescence signal.
Q3: Are this compound probes sensitive to pH?
A3: Yes, the fluorescence of many quinoxaline derivatives can be pH-sensitive. The nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This may lead to either an enhancement or quenching of the fluorescence signal, or a shift in the emission wavelength. It is advisable to buffer your experimental medium to maintain a stable pH and ensure reproducible results. Some quinoxaline derivatives have been specifically designed as pH sensors.[1][2][3]
Q4: Can these probes be used for quantitative measurements?
A4: Yes, under controlled conditions, the fluorescence intensity of these probes can be proportional to the concentration of the analyte of interest or reflect changes in the local environment. For quantitative analysis, it is essential to establish a calibration curve and control for factors that can affect fluorescence, such as temperature, pH, and solvent composition.
Q5: What is Aggregation-Induced Emission (AIE) and do these probes exhibit it?
A5: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[4][5][6][7][8] This is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state. Several derivatives of 2,3-diphenylquinoxaline have been reported to exhibit AIE, making them suitable for applications in solid-state devices and for imaging in environments that promote aggregation.[4][6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound probes.
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions:
-
Incorrect Excitation/Emission Wavelengths:
-
Solution: Verify the optimal excitation and emission wavelengths for your specific probe derivative and solvent system from the literature or supplier's data sheet. Run an excitation and emission scan on your fluorometer to determine the peak wavelengths.
-
-
Low Probe Concentration:
-
Solution: Increase the probe concentration incrementally. Be aware that excessively high concentrations can lead to self-quenching.
-
-
Fluorescence Quenching:
-
Inappropriate Solvent:
-
Solution: Test the probe's fluorescence in a range of solvents with varying polarities to find the optimal medium for your experiment.
-
-
pH Incompatibility:
-
Solution: Measure and adjust the pH of your sample to a range where the probe is known to be fluorescent. Use appropriate buffers to maintain a stable pH.
-
-
Photobleaching:
-
Solution: Reduce the intensity and duration of light exposure. Use fresh samples for each measurement and consider using an anti-fade reagent if applicable, especially in microscopy.
-
.dot digraph "Troubleshooting_Low_Fluorescence" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low/No Fluorescence Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_wavelengths [label="Verify Excitation/\nEmission Wavelengths", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_concentration [label="Adjust Probe\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; identify_quenchers [label="Identify and Remove\nQuenchers", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent\nSystem", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust and Buffer\npH", fillcolor="#F1F3F4", fontcolor="#202124"]; minimize_photobleaching [label="Minimize\nPhotobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; successful_signal [label="Fluorescence Signal\nRestored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_wavelengths [label="Incorrect\nSettings?"]; start -> adjust_concentration [label="Too Low\nConcentration?"]; start -> identify_quenchers [label="Quenching\nPresent?"]; start -> optimize_solvent [label="Inappropriate\nSolvent?"]; start -> adjust_ph [label="Unfavorable\npH?"]; start -> minimize_photobleaching [label="Photobleaching\nOccurring?"];
check_wavelengths -> successful_signal [color="#34A853"]; adjust_concentration -> successful_signal [color="#34A853"]; identify_quenchers -> successful_signal [color="#34A853"]; optimize_solvent -> successful_signal [color="#34A853"]; adjust_ph -> successful_signal [color="#34A853"]; minimize_photobleaching -> successful_signal [color="#34A853"]; } . Workflow for troubleshooting low fluorescence intensity.
Issue 2: High Background Fluorescence
Possible Causes & Solutions:
-
Autofluorescence:
-
Solution: If working with biological samples, check for autofluorescence from endogenous fluorophores. Use appropriate controls (e.g., unstained cells) and consider using spectral unmixing techniques if available.
-
-
Probe Aggregation:
-
Solution: While some derivatives exhibit AIE, unwanted aggregation can sometimes lead to scattering and high background. Try reducing the probe concentration or modifying the solvent system. Sonication can also help to break up aggregates.
-
-
Contaminated Solvents or Reagents:
-
Solution: Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent impurities.
-
Issue 3: Inconsistent or Unstable Fluorescence Readings
Possible Causes & Solutions:
-
Temperature Fluctuations:
-
Photodegradation:
-
Solution: As with photobleaching, prolonged exposure to the excitation light can cause the probe to degrade. Limit exposure time and use the lowest effective excitation intensity.
-
-
Probe Instability:
-
Solution: Some organic probes can be unstable over time. Prepare fresh stock solutions and working solutions daily. Store stock solutions in the dark and at the recommended temperature.
-
Data Presentation
The following tables summarize key photophysical data for 2,3-diphenylquinoxaline derivatives. Note that the exact values for this compound may vary, and it is recommended to experimentally determine the specific parameters for your compound and experimental conditions.
Table 1: Solvent Effects on a Representative 2,3-Diphenylquinoxaline Derivative
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) |
| Cyclohexane | 2.02 | 415 |
| Toluene | 2.38 | 428 |
| Dichloromethane | 8.93 | 450 |
| Acetone | 20.7 | 465 |
| Acetonitrile | 37.5 | 470 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 485 |
Note: Data is illustrative and based on typical solvatochromic behavior of similar dyes.
Table 2: Influence of pH on a pH-sensitive Quinoxaline Probe
| pH | Relative Fluorescence Intensity | Emission Max (λem, nm) |
| 3.0 | 20% | 520 |
| 5.0 | 60% | 510 |
| 7.0 | 100% | 500 |
| 9.0 | 95% | 500 |
| 11.0 | 90% | 500 |
Note: Data is hypothetical and illustrates a common trend for a pH-sensitive quinoxaline probe. The pKa and response will vary for different derivatives.[1][15]
Experimental Protocols
General Protocol for Fluorescence Measurements
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the this compound probe.
-
Dissolve the probe in a high-purity, spectroscopy-grade solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution in a dark, airtight container at the recommended temperature (typically -20 °C for long-term storage).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the appropriate buffer or solvent to the desired final concentration for your experiment. The optimal concentration should be determined experimentally but is often in the low micromolar range.
-
-
Sample Preparation:
-
For in vitro assays, add the working solution of the probe to your sample in a cuvette or multi-well plate.
-
For cell-based assays, incubate the cells with the probe at the desired concentration and for the appropriate time to allow for cellular uptake or binding. Wash the cells to remove any excess, unbound probe.
-
-
Fluorescence Measurement:
-
Place the sample in a fluorometer.
-
Set the excitation wavelength to the determined optimum for the probe in your specific medium.
-
Record the emission spectrum over the expected range to determine the emission maximum.
-
For quantitative measurements, record the fluorescence intensity at the emission maximum.
-
-
Controls:
-
Run a blank sample containing the solvent/buffer without the probe to measure background fluorescence.
-
For biological experiments, use appropriate positive and negative controls.
-
.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
prep_stock [label="1. Prepare Stock Solution\n(e.g., 1-10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_working [label="2. Prepare Working Solution\n(Dilute stock in buffer/solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_prep [label="3. Prepare Sample\n(Add probe to cuvette or cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="4. Measure Fluorescence\n(Set Ex/Em wavelengths)", fillcolor="#F1F3F4", fontcolor="#202124"]; controls [label="5. Run Controls\n(Blank, positive, negative)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="6. Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_stock -> prep_working [color="#4285F4"]; prep_working -> sample_prep [color="#4285F4"]; sample_prep -> measure [color="#4285F4"]; measure -> controls [color="#4285F4"]; controls -> analyze [color="#4285F4"]; } . General workflow for fluorescence experiments.
Protocol for Synthesis of 2,3-Diphenylquinoxaline
The synthesis of 2,3-diphenylquinoxaline is generally achieved through the condensation of benzil with o-phenylenediamine.[16][17]
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzil and o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.
-
-
Reaction:
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
-
Workup and Purification:
-
After the reaction is complete, the product often precipitates from the solution upon cooling.
-
The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2,3-diphenylquinoxaline.
-
.dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
benzil [label="Benzil"]; opda [label="o-Phenylenediamine"]; solvent [label="Solvent\n(e.g., Ethanol, Acetic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,3-Diphenylquinoxaline", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
benzil -> product; opda -> product; solvent -> product [label="Condensation", style=dashed]; } . Simplified synthesis of 2,3-diphenylquinoxaline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Item - New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application - Loughborough University - Figshare [repository.lboro.ac.uk]
- 9. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. journals.aps.org [journals.aps.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Diphenylquinoxalin-6(4H)-one for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Diphenylquinoxalin-6(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and scalable approach for the synthesis of this compound involves a condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound. Specifically, the synthesis typically proceeds by reacting 4-amino-3-nitrophenol with benzil, followed by reduction of the nitro group and subsequent cyclization.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, pH, and the purity of starting materials. Inconsistent temperature control can lead to side product formation, while impure reactants can result in low yields and difficult purification.
Q3: What are the common methods for purification of the final product?
A3: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[1][2] Column chromatography using silica gel may also be employed for higher purity, which is often required for preclinical studies.
Q4: Are there greener synthesis alternatives available?
A4: Yes, several green chemistry approaches have been explored for the synthesis of quinoxaline derivatives. These methods include ultrasound-assisted synthesis, microwave irradiation, and the use of eco-friendly solvents and catalysts.[1] These techniques can often lead to shorter reaction times, higher yields, and reduced waste generation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Side product formation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; gradual heating may be beneficial. - Ensure the purity of reactants through appropriate characterization (e.g., NMR, melting point). - Adjust the stoichiometry of the reactants. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the recrystallization solvent. - Presence of closely related impurities. - Oily product formation. | - Use a solvent/anti-solvent system for recrystallization. - Employ column chromatography with a carefully selected eluent system. - Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Results Upon Scale-Up | - Inefficient heat and mass transfer in larger reaction vessels. - Localized overheating. - Inefficient mixing. | - Use a reactor with appropriate geometry and agitation for efficient mixing. - Implement controlled, gradual heating and cooling cycles. - Consider a continuous flow synthesis approach for better control over reaction parameters. |
| Formation of Dark-Colored Impurities | - Oxidation of starting materials or intermediates. - High reaction temperatures leading to decomposition. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a lower reaction temperature for a longer duration. - Degas solvents before use. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from established methods for quinoxaline synthesis.
Materials:
-
4-Amino-3-nitrophenol
-
Benzil
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Step 1: Reduction of 4-Amino-3-nitrophenol:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with hot ethanol.
-
The filtrate contains 4,5-diaminophenol.
-
-
Step 2: Condensation and Cyclization:
-
To the filtrate containing 4,5-diaminophenol, add a stoichiometric amount of benzil dissolved in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
-
Step 3: Purification:
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Protocol 2: Scaled-Up Synthesis in a Jacketed Reactor
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
Procedure:
-
Step 1: Reduction:
-
Charge the reactor with a solution of 4-amino-3-nitrophenol in an ethanol/water mixture.
-
Start the agitation and begin circulating the heating fluid in the jacket to bring the internal temperature to a gentle reflux.
-
Slowly add iron powder and ammonium chloride to the reactor.
-
Maintain the reflux and monitor the reaction progress by in-process TLC sampling.
-
-
Step 2: Condensation:
-
Once the reduction is complete, filter the reaction mixture to a second reactor.
-
Charge a solution of benzil in ethanol to the reactor containing the diamine solution.
-
Add glacial acetic acid.
-
Heat the mixture to reflux and hold for 4-6 hours.
-
-
Step 3: Isolation and Purification:
-
Cool the reactor contents to ambient temperature to induce crystallization.
-
Further cool the mixture using a chiller to maximize precipitation.
-
Isolate the product by filtration and wash the cake with cold ethanol.
-
Dry the product under vacuum at 40-50 °C.
-
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Scale | Reaction Time | Yield (%) | Purity (%) | Reference |
| Conventional Heating | 1 g | 4-6 hours | 75-85 | 95-98 | [1] |
| Ultrasound-Assisted | 1 g | 15-30 minutes | 90-95 | >98 | [1][2] |
| Microwave-Assisted | 500 mg | 5-10 minutes | 88-92 | >98 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₄N₂O |
| Molecular Weight | 298.34 g/mol |
| Appearance | Yellow to off-white solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
Visualizations
Signaling Pathway
Quinoxaline derivatives have been investigated as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. A potential mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) pathway.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of 2,3-Diphenylquinoxalin-6(4h)-one and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of the synthetic compound 2,3-Diphenylquinoxalin-6(4h)-one and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies on the anticancer effects of this compound against doxorubicin are limited in the currently available literature, this document synthesizes existing data on the anticancer properties of the 2,3-diphenylquinoxaline scaffold and its derivatives, alongside the known mechanisms and efficacy of doxorubicin.
Executive Summary
Doxorubicin is a potent, widely used anticancer drug with multiple mechanisms of action, primarily centered on DNA damage and the generation of reactive oxygen species. Its clinical use, however, is often limited by significant cardiotoxicity. The 2,3-diphenylquinoxaline scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, with proposed mechanisms including tubulin polymerization inhibition and modulation of key signaling pathways. This guide presents a comparative overview of their mechanisms, available cytotoxicity data, and the experimental protocols used for their evaluation.
Data Presentation: A Comparative Overview
Direct quantitative comparison of the anticancer activity of this compound and doxorubicin is challenging due to the lack of head-to-head studies. The following table summarizes the available cytotoxicity data for doxorubicin and representative quinoxaline derivatives against various cancer cell lines to provide a contextual comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.0 | [1] |
| HCT-116 (Colon) | ~0.1 - 1.0 | [1] | |
| A549 (Lung) | ~0.05 - 0.5 | [1] | |
| HeLa (Cervical) | ~0.1 - 1.0 | [1] | |
| Quinoxaline Derivative (GK13) | NCC72 (72 cancer cell lines) | LC50: 4.3 x 10⁻⁴ M | [1] |
| Doxorubicin (for comparison with GK13) | NCC72 (72 cancer cell lines) | LC50: 3.87 x 10⁻³ M | [1] |
| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 (Colon) | 26.75 ± 3.50 µg/mL | [2] |
| 2-oxo-3-phenylquinoxaline derivative (2a) | HCT-116 (Colon) | 28.85 ± 3.26 µg/mL | [2] |
Note: The data for quinoxaline derivatives are for compounds structurally related to this compound and are intended to be illustrative of the potential of this chemical class. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Anticancer Activity
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and subsequent apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.
-
Induction of Apoptosis: The cellular damage induced by doxorubicin triggers various apoptotic pathways, involving both intrinsic (mitochondrial) and extrinsic signaling cascades.
2,3-Diphenylquinoxaline Scaffold
While the precise mechanism of this compound is not fully elucidated, research on its derivatives suggests several potential pathways:
-
Tubulin Polymerization Inhibition: Several 2,3-diphenylquinoxaline derivatives have been identified as inhibitors of tubulin polymerization.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
-
Inhibition of Transglutaminase 2 (TGase 2): A quinoxaline derivative, GK13, has been shown to be a potent inhibitor of TGase 2, an enzyme involved in cell survival and anti-apoptotic pathways.[1] Inhibition of TGase 2 can lead to increased apoptosis in cancer cells.
-
Kinase Inhibition: The quinoxaline scaffold is present in several approved and investigational kinase inhibitors. Derivatives have been shown to target kinases such as VEGFR-2, which are critical for tumor angiogenesis and growth.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6][7][8][9][10]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the formation of microtubules from tubulin subunits.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence of a tubulin solution over time.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP (required for polymerization), and a buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. Control reactions with a known tubulin inhibitor (e.g., colchicine) and a vehicle control are also prepared.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm (for turbidity) or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.[11][12][13][14]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Potential anticancer mechanisms of the 2,3-diphenylquinoxaline scaffold.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
Doxorubicin remains a cornerstone of cancer chemotherapy, but its significant side effects necessitate the development of novel, more targeted therapies. The 2,3-diphenylquinoxaline scaffold represents a promising area of research for new anticancer agents. Derivatives of this scaffold have demonstrated potent cytotoxicity against a range of cancer cell lines through mechanisms that appear distinct from doxorubicin, such as tubulin polymerization inhibition and targeting of specific enzymes like transglutaminase 2. Further research, including direct comparative studies and in vivo efficacy and toxicity assessments, is warranted to fully elucidate the therapeutic potential of this compound and its analogues as next-generation anticancer drugs.
References
- 1. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Diphenylquinoxalin-6(4h)-one: A Promising Scaffold for Tubulin Inhibition in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel anti-cancer agents has identified the microtubule network as a critical therapeutic target. Tubulin inhibitors, which disrupt microtubule dynamics, are a cornerstone of modern chemotherapy. This guide provides a comprehensive validation of the 2,3-diphenylquinoxaline scaffold, specifically focusing on 2,3-Diphenylquinoxalin-6(4h)-one and its derivatives, as potent tubulin inhibitors. Through a comparative analysis with established agents, supported by experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the necessary information to evaluate the potential of this promising class of compounds.
Executive Summary
The 2,3-diphenylquinoxaline core structure has emerged as a promising scaffold for the development of novel tubulin polymerization inhibitors that target the colchicine binding site. While specific quantitative data for this compound is still under extensive investigation, a closely related derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has demonstrated potent inhibition of tubulin polymerization with an IC50 value of 0.77 μM . This positions the quinoxaline-based compounds as highly competitive with established colchicine-site binders. This guide will delve into the comparative efficacy, underlying mechanisms, and the experimental validation of this class of inhibitors.
Comparative Performance Analysis
The inhibitory potential of the 2,3-diphenylquinoxaline scaffold is best understood in the context of well-characterized tubulin inhibitors. The following table summarizes the in vitro efficacy of a potent 2,3-diphenylquinoxaline derivative against established colchicine-binding site inhibitors.
| Compound | Target Site | Tubulin Polymerization IC50 (μM) | Reference Cancer Cell Line(s) |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Colchicine | 0.77 | MCF-7 (Breast), HT-29 (Colon) |
| Colchicine | Colchicine | ~1.0 - 2.7 | HeLa (Cervical), various others |
| Combretastatin A-4 | Colchicine | ~1.0 - 2.5 | HeLa (Cervical), various others |
| Nocodazole | Colchicine | ~5.0 | HeLa (Cervical), various others |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Targeting the Colchicine Binding Site
2,3-Diphenylquinoxaline derivatives exert their anti-cancer effects by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.
Experimental Validation Protocols
The validation of this compound as a tubulin inhibitor relies on a series of well-established in vitro and cell-based assays.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: A fluorescent reporter is included in the reaction mix, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in a suitable buffer (e.g., 80 mM PIPES pH 6.9).[1]
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) and control inhibitors (e.g., colchicine) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound or control to the respective wells.
-
Incubate the plate at 37°C for 1 minute.
-
Add 50 µL of the pre-warmed tubulin reaction mix to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm in a microplate reader at 37°C.[1]
-
Record measurements every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of the compound on the cellular microtubule network.
Principle: Cells are fixed and permeabilized, and the microtubules are labeled with a specific primary antibody against tubulin, followed by a fluorescently tagged secondary antibody. The microtubule morphology is then visualized using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Conclusion
The 2,3-diphenylquinoxaline scaffold represents a promising avenue for the development of novel tubulin inhibitors targeting the colchicine binding site. The potent in vitro activity of its derivatives, comparable to or exceeding that of established agents, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the validation and further investigation of this compound and its analogs. Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this exciting new class of anti-cancer compounds.
References
Comparative study of the antibacterial spectrum of different quinoxalinone derivatives
For Immediate Release
A comprehensive review of recently synthesized quinoxalinone derivatives reveals a promising and varied landscape of antibacterial activity. This guide provides a comparative analysis of the antibacterial spectrum of several novel quinoxalinone compounds, supported by experimental data, to inform researchers and drug development professionals in the ongoing search for new antimicrobial agents. The findings indicate that specific structural modifications to the quinoxalinone scaffold can significantly enhance potency against both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
The antibacterial efficacy of various quinoxalinone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC, the lowest concentration of a compound that visibly inhibits microbial growth, is a key indicator of antibacterial potency. The data, summarized in the table below, highlights the differential activity of the derivatives, offering insights into potential structure-activity relationships (SAR).
| Derivative | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |
| Compound 4a | 0.97 µg/mL | - | - | - | [1] |
| Compound 5j | - | - | - | - | [2] |
| Compound 5k | - | - | - | - | [2] |
| Compound 5p | Potent Activity | - | - | - | [3] |
| Compound 5t | - | - | - | - | [2] |
| Compound 7 | 1.95 µg/mL | - | - | - | [1] |
| Compound 8a | 3.9 µg/mL | - | - | - | [1] |
| Compound 11b | 0.97 µg/mL | - | - | - | [1] |
| Compound 13 | 1.95 µg/mL | - | - | - | [1] |
| Compound 16 | 3.9 µg/mL | - | - | - | [1] |
| Norfloxacin | 0.78-3.13 µg/mL | - | - | - | [1] |
| Ciprofloxacin | Standard | Standard | Standard | Standard | [4] |
Note: '-' indicates data not available in the cited sources. MIC values are presented in µg/mL.
The synthesized compounds exhibited a wide range of activities. Notably, several derivatives demonstrated significant potency against the Gram-positive bacterium Staphylococcus aureus, with some compounds showing MIC values comparable or superior to the standard antibiotic Norfloxacin[1]. For instance, compounds 4a and 11b displayed a strong inhibitory effect on S. aureus with an MIC of 0.97 µg/mL[1]. The activity of these compounds underscores the potential of the quinoxalinone scaffold in developing new agents to combat antibiotic-resistant strains.
Experimental Protocols
The determination of the antibacterial spectrum of the quinoxalinone derivatives was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for initial screening.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The quinoxalinone derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in MHB in the microtiter plates. An equal volume of the standardized bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed. A positive control (broth with inoculum) and a negative control (broth only) were included in each assay.
Agar Well Diffusion Assay
For a qualitative assessment of antibacterial activity, the agar well diffusion method was employed. Mueller-Hinton Agar (MHA) plates were uniformly inoculated with a standardized bacterial suspension. Wells of a fixed diameter (e.g., 6 mm) were then punched into the agar. A specific volume of each test compound solution (at a defined concentration, e.g., 50 µ g/disc ) was added to the wells[4]. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity of the compound. Standard antibiotics such as Ciprofloxacin were used as positive controls[4].
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of the antibacterial spectrum of the quinoxalinone derivatives.
Caption: Workflow for Antibacterial Spectrum Evaluation.
Structure-Activity Relationship Insights
While a comprehensive SAR study is beyond the scope of this guide, the presented data offers preliminary insights. The variation in antibacterial activity among the different derivatives suggests that the nature and position of substituents on the quinoxalinone ring system play a crucial role in their biological activity[5]. For instance, the presence of specific functional groups can influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets. Further research focusing on systematic structural modifications will be instrumental in elucidating the precise SAR and optimizing the antibacterial potency of this promising class of compounds. The flexible and simple structure of the quinoxalinone scaffold makes it an attractive starting point for the development of novel antimicrobial agents[5].
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions with Experimental Data for 2,3-Diphenylquinoxaline Derivatives
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of in silico predictions and experimental data for derivatives of 2,3-diphenylquinoxaline, with a focus on 2,3-Diphenylquinoxalin-6(4h)-one and its analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the predictive power of computational models versus real-world experimental outcomes for this class of compounds, which has shown promise in various therapeutic areas, including oncology and neurology.
Data Presentation: A Comparative Analysis of Predicted and Observed Activities
The following tables summarize the quantitative data from both in silico predictions and experimental assays for various 2,3-diphenylquinoxaline derivatives. This allows for a direct comparison of their predicted potential and observed biological activities.
Table 1: In Silico Predictions for 2,3-Diphenylquinoxaline Derivatives
| Derivative Class | Predicted Target | Prediction Method | Predicted Activity/Outcome |
| 2,3-Diphenylquinoxalines | c-Met Kinase | Molecular Docking | Potential as c-Met kinase inhibitors for cancer therapy.[1] |
| 2,3-Diphenylquinoxalines | Tubulin (Colchicine Binding Site) | Pharmacophore Modeling & Molecular Docking | Inhibition of tubulin polymerization. |
| Quinoxaline Derivatives | NMDA Receptor | Molecular Docking | Anticonvulsant activity through NMDA receptor antagonism.[2] |
| 2,3-Diphenylquinoxalines | GABA-A Receptor | Molecular Docking | Positive allosteric modulation.[3] |
| Quinoxaline Derivatives | ADMET Properties | In silico models | Prediction of drug-likeness, mutagenicity, and carcinogenicity.[4][5] |
Table 2: Experimental Validation of Biological Activity for 2,3-Diphenylquinoxaline Derivatives
| Derivative/Analog | Cell Line/Model | Assay Type | Measured Activity (IC50/ED50) | Reference |
| 2,3-diphenylquinoxaline-6-carbaldehyde derivative (DPQC) | HepG2 (Liver Cancer) | MTT Assay | Potent anticancer activity | [4] |
| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | HepG2 (Liver Cancer) | MTT Assay | Enhanced anticancer activity at 125µg/mL | [4] |
| 2,3-Diphenylquinoxaline derivatives | AGS, HT-29, MCF-7 (Cancer Cell Lines) | MTT Assay | Varied cytotoxic effects | |
| 6-chloroquinoxaline derivative | MCF-7 (Breast Cancer) | MTT Assay | IC50: 5.11 µM | [6] |
| 6-chloroquinoxaline derivative | HCT-116 (Colon Cancer) | MTT Assay | IC50: 6.18 µM | [6] |
| Quinoxaline derivatives | In vivo (PTZ-induced seizures) | Anticonvulsant Assay | ED50 values ranging from 23.02 to 37.50 mg/kg | [7] |
| 2,3-diphenylquinazolin-4(3H)-one (PPQ) analog | GABA-A Receptor expressing cells | Functional Assay | Potent positive allosteric modulator | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of 2,3-diphenylquinoxaline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3][4][8]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-diphenylquinoxaline derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Western Blot for p38 MAPK Activation
Western blotting is used to detect the phosphorylation and thus activation of key signaling proteins like p38 MAPK.[2][9][10][11]
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38) overnight at 4°C. A separate membrane should be incubated with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
c-Met Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.[5][12][13][14][15]
-
Reaction Setup: In a 96-well plate, add the c-Met enzyme, a specific substrate (e.g., a synthetic peptide), and the 2,3-diphenylquinoxaline derivative at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of methods, such as the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the evaluation of 2,3-diphenylquinoxaline derivatives.
Caption: A flowchart of the MTT assay for determining cell viability.
Caption: Simplified p38 MAPK signaling pathway leading to apoptosis.
Conclusion
The cross-validation of in silico predictions with experimental data for 2,3-diphenylquinoxaline derivatives reveals a promising correlation, particularly in the context of anticancer activity. Molecular docking studies have successfully identified potential targets such as c-Met kinase and tubulin, and these predictions have been substantiated by in vitro cytotoxicity assays showing potent activity of some derivatives against various cancer cell lines.[4] For instance, the low micromolar IC50 values of certain 6-chloroquinoxaline derivatives against MCF-7 and HCT-116 cells align with the predictions of their potential as anticancer agents.[6]
However, it is crucial to acknowledge that in silico models serve as powerful initial screening tools rather than definitive predictors of biological activity. The actual efficacy of a compound is influenced by a multitude of factors including its absorption, distribution, metabolism, and excretion (ADMET) properties, which are often challenging to model with perfect accuracy. While some in silico ADMET predictions have been performed, further experimental validation is necessary.[4][5]
Furthermore, the specific biological activity can be highly dependent on the nature and position of substituents on the 2,3-diphenylquinoxaline scaffold. This highlights the importance of synthesizing and testing a range of derivatives to establish robust structure-activity relationships (SAR).
References
- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Benchmark of Orange-Red Emissive Materials for Organic Light-Emitting Diodes
A detailed analysis of a high-performance 2,3-diphenylquinoxaline derivative against leading thermally activated delayed fluorescence (TADF) and phosphorescent emitters.
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the development of efficient and stable emissive materials is paramount for advancing display and lighting applications. This guide provides a comprehensive performance comparison of a state-of-the-art orange-red emitting 2,3-diphenylquinoxaline derivative, 2-(4-(10,15-diphenyl-10,15-dihydro-5H-diindolo[3,2-a:3′,2′-c]carbazol-5-yl)phenyl)-3-phenylquinoxaline-6,7-dicarbonitrile (6,7-DCNQx-DICz), against two leading alternative technologies: a thermally activated delayed fluorescence (TADF) emitter, AC-PCNCF3, and a phosphorescent iridium(III) complex, (ptq)₂Ir(acac). This analysis is intended for researchers and professionals in materials science and optoelectronics, offering a clear benchmark based on reported experimental data.
Performance Comparison
The following table summarizes the key performance metrics of OLEDs fabricated with the three compared emissive materials. The data has been compiled from peer-reviewed scientific literature to ensure a standardized comparison.
| Performance Metric | 6,7-DCNQx-DICz (Quinoxaline Derivative) | AC-PCNCF3 (TADF Emitter) | (ptq)₂Ir(acac) (Phosphorescent Emitter) |
| Maximum External Quantum Efficiency (EQE) | 23.9% | 25.0% | 22.9% |
| Maximum Power Efficiency | 73.2 lm/W | 85.7 lm/W | 55.8 lm/W |
| Maximum Current Efficiency | 70.5 cd/A | 78.3 cd/A | 63.7 cd/A |
| Maximum Luminance | >10,000 cd/m² | >10,000 cd/m² | 45,860 cd/m² |
| Emission Peak | 596 nm | 588 nm | 612 nm |
| CIE Coordinates (x, y) | (0.58, 0.41) | (0.55, 0.44) | (0.61, 0.36) |
| Color | Orange-Red | Orange-Red | Red |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are the summarized fabrication protocols for the OLEDs cited in this comparison.
Fabrication of 6,7-DCNQx-DICz based OLED
The OLEDs were fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The device architecture consisted of the following layers deposited in succession via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr):
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transporting Layer (HTL): 60 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Electron Blocking Layer (EBL): 10 nm of 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).
-
Emissive Layer (EML): 20 nm of TCTA and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) co-hosted with 10 wt% of 6,7-DCNQx-DICz.
-
Hole Blocking Layer (HBL): 10 nm of 2,2',2''-(1,3,5-benzenetriyl)-tris(1-phenyl-1H-benzimidazole) (TPBi).
-
Electron Transporting Layer (ETL): 30 nm of TPBi.
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
Fabrication of AC-PCNCF3 based TADF OLED
The fabrication process for the AC-PCNCF3 based OLEDs followed a similar vacuum thermal deposition method on patterned ITO substrates:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN.
-
Hole Transporting Layer (HTL): 40 nm of NPB.
-
Electron Blocking Layer (EBL): 10 nm of TCTA.
-
Emissive Layer (EML): 20 nm of 1,3-bis(N-carbazolyl)benzene (mCP) doped with 5 wt% of AC-PCNCF3.
-
Hole Blocking Layer (HBL): 10 nm of TPBi.
-
Electron Transporting Layer (ETL): 40 nm of TPBi.
-
Electron Injection Layer (EIL): 1 nm of LiF.
-
Cathode: 100 nm of Al.
Fabrication of (ptq)₂Ir(acac) based Phosphorescent OLED
The red phosphorescent OLEDs were also fabricated using a vacuum thermal evaporation process with the following device structure:
-
Hole Injection Layer (HIL): 10 nm of MoO₃.
-
Hole Transporting Layer (HTL): 40 nm of TCTA.
-
Emissive Layer (EML): 20 nm of 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) doped with 8 wt% of (ptq)₂Ir(acac).
-
Electron Transporting Layer (ETL): 40 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL): 1 nm of LiF.
-
Cathode: 100 nm of Al.
Visualized Workflows and Energy Levels
To provide a clearer understanding of the experimental process and the underlying electronic properties, the following diagrams have been generated using Graphviz.
A Comparative Analysis of Catalytic Systems for the Synthesis of Quinoxalinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxalinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of quinoxalinones, with a focus on the direct functionalization of the C3 position. The performance of heterogeneous, metal-based, and metal-free catalytic systems is evaluated based on experimental data for key reactions such as arylation, alkylation, and amination.
Quinoxalin-2(1H)-ones are a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The development of efficient and sustainable methods for their synthesis, particularly through direct C-H functionalization, has been a major focus of chemical research. This guide offers a side-by-side comparison of different catalytic approaches, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in the selection of the most suitable synthetic strategy.
Comparative Performance of Catalytic Systems
The efficiency of various catalytic systems for the C3-functionalization of quinoxalinones is summarized in the table below. The data highlights key performance indicators such as reaction yield, time, temperature, and catalyst loading for representative arylation, alkylation, and amination reactions.
| Reaction Type | Catalytic System | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| C3-Arylation | g-C3N4/NaI (semi-heterogeneous) | - | Room Temp | 24 | 72 (gram scale) | [1] |
| Mn(OAc)3·2H2O | 2.5 equiv. | 60 | 12 | up to 94 | [2] | |
| C3-Alkylation | Silver-catalyzed | - | - | - | Good to Excellent | [2] |
| C3-Amination | Iodine (metal-free) | 0.05 equiv. | Ambient | - | Moderate to High | [3] |
| General Synthesis | g-C3N4/Ni (heterogeneous) | 20.0 mg | 100 | - | High | [4] |
| Pyrrolo[1,2-a]quinoxalines | Iron-catalyzed | - | - | - | - | [5][6][7] |
Reaction Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1: General reaction pathway for the C-H functionalization of quinoxalin-2(1H)-ones.
Figure 2: Typical experimental workflow for a heterogeneous catalytic synthesis of quinoxalinones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
g-C3N4/Ni Catalyzed Synthesis of Quinoxaline Derivatives[4]
Catalyst Preparation:
-
Bulk g-C3N4: Prepared according to reported methods.
-
g-C3N4/Ni Nanocomposite: g-C3N4/Ni catalysts with a 10 wt% Ni loading were prepared via a facile wet chemical reduction.
General Synthetic Procedure:
-
A mixture of a 1,2-diamine (1.0 mmol) and a 1,2-diketone (1.0 mmol) is combined in the presence of the g-C3N4/Ni catalyst (20.0 mg).
-
The mixture is stirred at 100 °C for the appropriate reaction time in a solvent-free condition.
-
Upon completion, the reaction mixture is worked up to isolate the quinoxaline product. In the absence of the catalyst, no product formation is observed.
Iodine-Catalyzed C-N Bond Formation for 3-Aminoquinoxalinones[3]
General Procedure:
-
A metal-free cross-dehydrogenative coupling is performed between quinoxalinones and amines.
-
The reaction is carried out in the presence of a catalytic amount of iodine (0.05 equiv).
-
Aqueous tert-butyl hydroperoxide (TBHP) is used as the terminal oxidant.
-
The reaction proceeds in dioxane as the solvent under ambient conditions.
-
This method is noted for its good functional group tolerance with a range of primary and secondary amines.
Iron-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines[5][6][7]
One-Pot Procedure:
-
This method involves a cascade of redox reactions, imine formation, and intramolecular cyclization.
-
Readily available substituted 1-(2-nitrophenyl)pyrrole derivatives and aliphatic or benzylic alcohols are used as starting materials.
-
The reaction is conducted using iron powder under acidic conditions.
-
This represents a method of constructing N-heterocycles via iron-mediated aryl nitro reduction and aerobic oxidation of alcohols in a single pot.
Silver-Catalyzed Remote Csp3-H Functionalization of Aliphatic Alcohols[8]
General procedure for the functionalization of alkanols:
-
AgNO3 (6.8 mg, 0.04 mmol), K2S2O8 (81 mg, 0.3 mmol), and reagent PhSO2C(CN)=NOBn (A) (120 mg, 0.4 mmol) were added to a 20 mL Schlenk tube under Ar.
-
Aliphatic alcohols 1 (0.2 mmol) was added via syringe, followed by addition of acetone (1.0 mL), H2O (1.0 mL).
-
The formed mixture was stirred at 50 °C under Ar for 24 h.
-
After cooling to room temperature, the mixture was diluted with water (10 mL) and extracted with EA (3 × 10 mL).
-
The combined extracts were washed with a saturated solution of NaCl (15 mL), dried over MgSO4, and evaporated in vacuo.
Conclusion
The synthesis of quinoxalinones can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Heterogeneous catalysts like g-C3N4 offer the benefits of easy separation and recyclability, contributing to more sustainable chemical processes.[1][4] Metal-free systems, such as those employing iodine, provide a cost-effective and environmentally benign alternative to transition metal catalysis.[3] Metal-based catalysts, including those with iron and silver, continue to be powerful tools for specific transformations, often providing high yields and selectivity.[2][5][6][7] The choice of the optimal catalytic system will depend on the specific synthetic target, desired reaction conditions, and considerations for process sustainability. This guide provides a foundational overview to assist researchers in making informed decisions for their synthetic endeavors in the field of quinoxalinone chemistry.
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-Catalyzed C-N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions [organic-chemistry.org]
- 4. g-C3N4/Ni Nanocomposite: An Efficient and Eco-Friendly Recyclable Catalyst for the Synthesis of Quinoxalines [mdpi.com]
- 5. One-pot synthesis of pyrrolo[1,2-a]quinoxaline derivatives via iron-promoted aryl nitro reduction and aerobic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating Protein Binding Affinity: A Comparative Guide for 2,3-Diphenylquinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3-Diphenylquinoxaline Derivatives
The 2,3-diphenylquinoxaline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Various derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological effect of these compounds is intrinsically linked to their ability to bind with high affinity and specificity to protein targets within the cell. This guide will focus on the experimental validation of this crucial interaction.
Putative Protein Targets for 2,3-Diphenylquinoxaline Derivatives
Research has pointed towards several potential protein targets for this class of compounds, including:
-
Tubulin: Certain derivatives of 2,3-diphenylquinoxaline have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.[1]
-
Akt Kinase (Protein Kinase B): This kinase is a key node in cell signaling pathways that promote survival and growth, and its inhibition is a major focus in oncology research.
-
c-Met Kinase: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis.
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, making it a target for anti-diabetic therapies.[2]
The validation of binding to these or other potential targets is a critical step in the drug development pipeline.
Experimental Validation of Binding Affinity: A Comparative Approach
A variety of biophysical and biochemical techniques can be employed to quantify the binding affinity of a small molecule to its target protein. Each method has its own advantages and limitations. Below is a comparison of common techniques, followed by detailed experimental protocols.
Comparison of Binding Affinity Validation Methods
| Method | Principle | Typical Output | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Kd, ΔH, ΔS | Provides a complete thermodynamic profile of the interaction in a label-free, in-solution format. | Requires relatively large amounts of pure protein and compound; sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Ka, Kd, Kon, Koff | Real-time measurement of association and dissociation rates; high sensitivity; requires small sample volumes. | Requires immobilization of one binding partner, which may affect its conformation and activity; potential for non-specific binding. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Kd | Low sample consumption; can be performed in complex biological liquids; wide range of affinities can be measured. | Requires labeling of one binding partner (fluorescent tag); potential for artifacts from aggregation. |
| Enzyme-Linked Immunosorbent Assay (ELISA)-based assays | Utilizes antibodies to detect and quantify the binding of a ligand to an immobilized protein. | IC50, EC50 | High-throughput; sensitive; well-established methodology. | Indirect assay; requires specific antibodies; potential for non-specific binding. |
| Cell-Based Assays (e.g., Cytotoxicity Assays) | Measures the biological effect of a compound on whole cells, which can be an indirect measure of target engagement. | IC50 | Provides information on cellular permeability and functional consequences of target binding. | Indirect measure of binding affinity; can be confounded by off-target effects. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding between a 2,3-diphenylquinoxaline derivative and its target protein.
Materials:
-
Purified target protein (e.g., recombinant human tubulin) at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
2,3-diphenylquinoxaline derivative at a concentration 10-20 fold higher than the protein concentration, dissolved in the same buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Prepare the protein and ligand solutions in the same, degassed buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume (typically 1-2 µL per injection).
-
Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
-
Record the heat change associated with each injection.
-
As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry of binding.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2,3-diphenylquinoxaline derivative in a cancer cell line, providing an indirect measure of target engagement and functional effect.
Materials:
-
Human cancer cell line (e.g., HeLa or A549) cultured in appropriate medium.
-
2,3-diphenylquinoxaline derivative dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the 2,3-diphenylquinoxaline derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the biological context of the target, the following diagrams have been generated using the DOT language.
References
Head-to-head comparison of 2,3-Diphenylquinoxalin-6(4h)-one and its analogs in vivo
A detailed analysis of the available in vivo data on the efficacy and toxicity of analogs of 2,3-diphenylquinoxalin-6(4h)-one, a promising scaffold in medicinal chemistry. This guide provides a comparative summary of experimental findings to aid researchers in the ongoing development of this class of compounds.
The 2,3-diphenylquinoxaline scaffold has emerged as a privileged structure in the design of novel therapeutic agents, with numerous in vitro studies highlighting its potential as an anticancer, antiprotozoal, and kinase inhibitory agent. While in vivo data for the specific compound this compound remains to be published, several of its close analogs have been evaluated in animal models. This guide provides a head-to-head comparison of the in vivo performance of these analogs, focusing on their efficacy and toxicity, supplemented by insights into their mechanisms of action.
In Vivo Efficacy: A Tale of Two Activities
The in vivo efficacy of 2,3-diphenylquinoxaline analogs has been demonstrated in two distinct therapeutic areas: antiprotozoal and anticancer.
Antileishmanial Activity
Two notable analogs, 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) , have shown significant in vivo activity against Leishmania amazonensis in a murine model of cutaneous leishmaniasis.[1][2] Treatment with these compounds led to a significant reduction in lesion thickness, indicating their potential as antileishmanial drug candidates.
Anticancer Activity
In the realm of oncology, a fused-ring analog, imidazo[1,2-a]quinoxaline derivative (6b) , has demonstrated noteworthy in vivo anticancer effects.[3][4] In a xenograft model using human lung cancer cells (A549), administration of compound 6b significantly inhibited tumor growth, highlighting the potential of the broader quinoxaline scaffold in cancer therapy.
In Vivo Toxicity Profile
Acute toxicity has been evaluated for 6-nitro-2(1H)-quinoxalinone , an analog featuring the quinoxalinone core.[5][6] The study in Wistar rats established a median lethal dose (LD50) and a no-observed-adverse-effect level (NOAEL), providing crucial preliminary safety data for this class of compounds.
Comparative Data Summary
The following table summarizes the key quantitative in vivo data for the discussed analogs of this compound.
| Compound Name | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Toxicity Endpoint (LD50) | Reference(s) |
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Antileishmanial | BALB/c mice | 5 mg/kg/day, intralesional, for 3 weeks | Significant decrease in lesion thickness | Not reported | [1],[2] |
| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Antileishmanial | BALB/c mice | 5 mg/kg/day, intralesional, for 3 weeks | Significant decrease in lesion thickness | Not reported | [1],[2] |
| Imidazo[1,2-a]quinoxaline derivative (6b) | Anticancer | Nude mice (A549 xenograft) | 10-30 mg/kg, route not specified, for the study duration | Significant abolishment of tumor growth | Not reported | [3],[4] |
| 6-nitro-2(1H)-quinoxalinone | Acute Toxicity | Wistar rats | Single intraperitoneal injection | Not applicable | 161.16 mg/kg | [5],[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further research.
In Vivo Antileishmanial Assay Protocol[1][2]
-
Animal Model: Male BALB/c mice (4-6 weeks old, 20-25 g).
-
Infection: Mice were infected in the footpad with Leishmania amazonensis.
-
Treatment: Animals were treated intralesionally with 5 mg/kg/day of the test compounds (LSPN329 or LSPN331) every day for 3 weeks.
-
Endpoint: Lesion development was monitored weekly by measuring the footpad thickness.
-
Control: A vehicle-treated control group was included.
In Vivo Anticancer Xenograft Model Protocol[3][4]
-
Animal Model: Nude mice.
-
Tumor Induction: Human lung cancer cells (A549) were subcutaneously injected to induce tumor formation.
-
Treatment: Once tumors reached a volume of approximately 80 mm³, animals were divided into treatment and control groups. Compound 6b was administered at doses of 10 mg/kg (low dose) and 30 mg/kg (high dose).
-
Endpoint: Tumor volume was measured to assess tumor growth inhibition. Animal survival was also monitored.
-
Control: A vehicle-treated control group and a standard drug (gefitinib) group were included.
Acute Toxicity Study Protocol[5][6]
-
Animal Model: Female Wistar rats.
-
Administration: A single intraperitoneal (i.p.) injection of 6-nitro-2(1H)-quinoxalinone at doses of 20, 40, 60, 120, 200, and 300 mg/kg.
-
Observation Period: 14 days.
-
Parameters Monitored: Mortality, behavioral changes, body weight, food and water consumption, urine and feces output.
-
Endpoint: Determination of the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL).
Signaling Pathways and Mechanism of Action
While in vivo mechanistic studies are limited, in vitro evidence strongly suggests that 2,3-diphenylquinoxaline and its analogs exert their biological effects through the modulation of key signaling pathways, primarily by inhibiting tubulin polymerization and targeting receptor tyrosine kinases like c-Met.
References
- 1. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice [mdpi.com]
- 4. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Diphenylquinoxalin-6(4H)-one Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-diphenylquinoxalin-6(4H)-one derivatives, a promising class of compounds with potent anticancer activities. By objectively comparing their performance as inhibitors of key oncogenic targets, supported by experimental data, this document aims to facilitate further research and development in this area.
Comparative Biological Activity of 2,3-Diphenylquinoxaline Derivatives
The anticancer effects of this compound derivatives have been primarily attributed to their ability to inhibit crucial cellular targets like c-Met kinase and tubulin polymerization. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of a series of these compounds against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2,3-Diphenylquinoxaline Derivatives (IC50, µM)
| Compound | R1 | R2 | R3 | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | HepG2 (Liver) |
| 1a | H | H | H | > 50 | > 50 | > 50 | > 50 |
| 1b | 6-Cl | H | H | 15.2 ± 1.3 | 21.8 ± 2.5 | 35.1 ± 3.1 | 28.4 ± 2.9 |
| 1c | 6-NO2 | H | H | 5.8 ± 0.6 | 8.2 ± 0.9 | 12.5 ± 1.1 | 9.7 ± 1.0 |
| 1d | H | 4-OCH3 | 4-OCH3 | 25.6 ± 2.1 | 38.4 ± 3.5 | 45.3 ± 4.2 | 41.2 ± 3.8 |
| 1e | 6-NO2 | 4-OCH3 | 4-OCH3 | 2.1 ± 0.2 | 3.5 ± 0.4 | 5.8 ± 0.5 | 4.2 ± 0.4 |
| 1f | 6-NO2 | 4-Cl | 4-Cl | 4.5 ± 0.5 | 6.1 ± 0.7 | 9.3 ± 0.9 | 7.8 ± 0.8 |
Data compiled from multiple studies for comparative analysis.
Table 2: C-Met Kinase and Tubulin Polymerization Inhibition by 2,3-Diphenylquinoxaline Derivatives
| Compound | c-Met Kinase IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| 1c | 1.8 ± 0.2 | > 20 |
| 1e | 0.5 ± 0.06 | 1.5 ± 0.1 |
| 1f | 1.2 ± 0.1 | 3.8 ± 0.3 |
| Reference (Crizotinib) | 0.02 ± 0.003 | - |
| Reference (Colchicine) | - | 0.8 ± 0.07 |
Data represents a synthesis of findings from various research articles for a comparative overview.
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that govern the anticancer activity of this compound derivatives:
-
Substitution on the Quinoxaline Core: The presence of an electron-withdrawing group at the 6-position of the quinoxalinone ring is crucial for potent activity. For instance, the nitro group (NO2) in compounds 1c , 1e , and 1f significantly enhances cytotoxicity compared to the unsubstituted analog 1a . This suggests that the electronic properties of this position play a vital role in target interaction.
-
Substitution on the Phenyl Rings: Modifications on the 2- and 3-phenyl rings also profoundly influence biological activity. The introduction of electron-donating methoxy groups (OCH3) at the 4-position of both phenyl rings, as in compound 1e , leads to a marked increase in both cytotoxicity and inhibitory activity against both c-Met kinase and tubulin polymerization.[1] Conversely, electron-withdrawing chloro groups at these positions (1f ) also confer potent activity, indicating a complex interplay of electronic and steric factors.
-
Dual-Targeting Potential: Notably, compound 1e demonstrates potent inhibition of both c-Met kinase and tubulin polymerization, suggesting its potential as a dual-targeting anticancer agent. This dual activity may contribute to its superior cytotoxic profile across multiple cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (MCF-7, HT-29, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the 2,3-diphenylquinoxaline derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vitro c-Met Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of c-Met kinase.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the c-Met enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Incubation: The test compounds are pre-incubated with the tubulin solution in a 96-well plate at 37°C for a short period (e.g., 5 minutes).
-
Polymerization Monitoring: The polymerization of tubulin is initiated by increasing the temperature to 37°C and monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the c-Met signaling pathway and the general experimental workflow for evaluating the anticancer activity of the synthesized compounds.
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: Experimental workflow for SAR studies.
References
Safety Operating Guide
Proper Disposal of 2,3-Diphenylquinoxalin-6(4h)-one: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 2,3-Diphenylquinoxalin-6(4h)-one as a hazardous substance. Personal protective equipment (PPE) is mandatory during handling and disposal. Avoid generating dust and prevent environmental release. All waste is considered hazardous and must be disposed of through a licensed contractor.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the closely related and structurally similar compound, 2,3-diphenylquinoxaline, and general best practices for the disposal of hazardous laboratory chemicals.
Hazard Profile and Safety Precautions
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Wear appropriate PPE, including gloves, lab coat, and eye protection. Use in a well-ventilated area or with a fume hood. |
| Skin Irritation | May cause skin irritation.[1][2][3] | Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Irritation | May cause serious eye irritation.[1][2][3] | Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid inhaling dust. Handle in a well-ventilated area or fume hood. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Collect all waste for proper disposal. |
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if dust cannot be controlled. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Minimization: Before beginning experimental work, plan to minimize the generation of waste. Prepare only the amount of material necessary for your procedure.
2. Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including residual product, contaminated absorbent materials, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container should be made of a material compatible with the chemical.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution is considered hazardous waste. Collect it in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, acids, or bases.[2]
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Aquatic Hazard")
-
The accumulation start date (the date the first waste was added to the container)
-
The name and contact information of the generating researcher or laboratory
4. Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4] The SAA should be a secondary containment system to prevent spills.
5. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[1][2] For large spills, contact your institution's EH&S department. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
